5-Bromo-2,4-dimethyl-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCANAGBSFRNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696181 | |
| Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187399-73-1 | |
| Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,4-dimethyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-oxazole: Chemical Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Core Compound Data
This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.
Physical and Chemical Properties
Quantitative data for this compound is summarized in the table below. Where experimental data is not available, predicted values are provided. For comparison, experimental data for the closely related compound 2,4,5-trimethyloxazole is also included.
| Property | This compound | 2,4,5-Trimethyloxazole (Analogue for Comparison) |
| Molecular Formula | C₅H₆BrNO[1] | C₆H₉NO[2] |
| Molecular Weight | 176.01 g/mol [1] | 111.14 g/mol [2] |
| CAS Number | 187399-73-1[3] | 20662-84-4[2] |
| Boiling Point | 189.5 ± 20.0 °C (Predicted)[4] | 133.0 - 134.0 °C (Experimental)[2] |
| Density | 1.541 ± 0.06 g/cm³ (Predicted)[4] | Not Available |
| pKa | 0.12 ± 0.10 (Predicted)[4] | Not Available |
| XLogP3 | 2.2[1] | 1.5[2] |
| Solubility | Not Available | Water: 2801 mg/L @ 25 °C (Estimated)[5] |
Spectral Data
-
¹H NMR: The spectrum of this compound is expected to show two singlets for the two methyl groups. Based on the data for 2,4,5-trimethyloxazole where methyl protons appear at δ 2.0-2.4 ppm, similar shifts are anticipated.[2] The absence of a proton at the 5-position will simplify the spectrum compared to unsubstituted oxazoles.
-
¹³C NMR: The spectrum should display signals for the two methyl carbons, and the three carbons of the oxazole ring. In 2,4,5-trimethyloxazole, the ring carbons appear at δ 130.2, 142.6, and 158.7 ppm, and the methyl carbons at δ 9.7, 11.0, and 13.7 ppm.[2] For this compound, the C5 carbon will be significantly shifted due to the bromine substituent.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation of methyl-substituted oxazoles typically involves the loss of CH₃CN and HCO.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, established methods for the synthesis of substituted oxazoles can be adapted.
Synthesis of this compound
A plausible two-step synthesis involves the formation of 2,4,5-trimethyloxazole via the Robinson-Gabriel synthesis, followed by selective bromination at the 5-position.
Step 1: Synthesis of 2,4,5-Trimethyloxazole (adapted from the synthesis of 2,4,5-trimethyloxazole[2])
This step involves the Dakin-West reaction to form an α-acylamino ketone, followed by a Robinson-Gabriel cyclization.
-
Materials: Alanine, acetic anhydride, dimethylamino pyridine (DMAP), anhydrous sodium acetate, polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of alanine, acetic anhydride, DMAP, and anhydrous sodium acetate is heated to 130°C for 5 hours to yield the α-acylamino ketone intermediate.[2]
-
The intermediate is then heated with polyphosphoric acid at 150°C for 2 hours to effect cyclodehydration to 2,4,5-trimethyloxazole.[2]
-
The product is purified by vacuum distillation.
-
Step 2: Bromination of 2,4,5-Trimethyloxazole
This step introduces the bromine atom at the 5-position of the oxazole ring.
-
Materials: 2,4,5-Trimethyloxazole, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 2,4,5-trimethyloxazole in CCl₄, add NBS and a catalytic amount of BPO.
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 5-position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst and the solvent.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Drug Development
Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The 2,4,5-trisubstituted oxazole scaffold is of particular interest in medicinal chemistry.
While specific biological data for this compound is not available, its structure suggests it could serve as a valuable intermediate for the synthesis of libraries of compounds for biological screening. The ability to introduce a variety of substituents at the 5-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR).
Hypothetical Signaling Pathway Inhibition
Many small molecule drugs function by inhibiting specific enzymes, such as kinases, in signaling pathways that are dysregulated in diseases like cancer. Oxazole-based compounds have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as a kinase inhibitor, blocking a downstream signaling cascade.
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, particularly in cross-coupling reactions, makes it a valuable building block for the creation of diverse molecular libraries for drug discovery and materials science. Further research into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 5-Bromo-2,4-dimethyl-1,3-oxazole | C5H6BrNO | CID 53408105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trimethyloxazole | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
5-Bromo-2,4-dimethyl-oxazole molecular structure
An In-Depth Technical Guide to 5-Bromo-2,4-dimethyl-oxazole
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a halogenated heterocyclic compound. The oxazole ring is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The structure is substituted with a bromine atom at the 5-position and methyl groups at the 2- and 4-positions.
Chemical Identifiers and Molecular Formula
The key identifiers and molecular formula for this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 5-bromo-2,4-dimethyl-1,3-oxazole | [1] |
| CAS Number | 187399-73-1 | [1][2][3] |
| Molecular Formula | C₅H₆BrNO | [1][2][3] |
| SMILES | CC1=C(OC(=N1)C)Br | [1][2] |
| InChI | InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 | [1] |
| InChIKey | IPCANAGBSFRNQQ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. Please note that some of these values are predicted.
| Property | Value | Reference |
| Molecular Weight | 176.01 g/mol | [1][2] |
| Exact Mass | 174.96328 Da | [1] |
| Boiling Point (Predicted) | 189.5 ± 20.0 °C | [3] |
| Density (Predicted) | 1.541 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 0.12 ± 0.10 | [3] |
| XLogP3 | 2.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route involves the bromination of a pre-formed 2,4-dimethyl-oxazole ring. One common method for the bromination of oxazoles is electrophilic substitution using a suitable brominating agent like N-Bromosuccinimide (NBS).
A generalized workflow for the synthesis is depicted in the diagram below.
References
An In-depth Technical Guide to the Spectral Data of 5-Bromo-2,4-dimethyl-oxazole and its Analogue
Disclaimer: As of December 2025, publicly accessible, comprehensive experimental spectral data (NMR, IR, MS) for 5-Bromo-2,4-dimethyl-oxazole is limited. To fulfill the structural and informational requirements of this guide, spectral data for the closely related analogue, 5-Bromo-2,4-dimethylthiazole , is presented as a representative example where available. Methodologies and workflows are generally applicable to the characterization of similar small organic molecules.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a structured overview of the spectral characterization of 5-bromo-dimethyl-substituted heterocyclic compounds.
Spectral Data Summary
The following tables summarize the available spectral data for 5-Bromo-2,4-dimethylthiazole.
Table 1: ¹H NMR Spectral Data for 5-Bromo-2,4-dimethylthiazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available | - | - | - |
Table 2: ¹³C NMR Spectral Data for 5-Bromo-2,4-dimethylthiazole
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | - |
Table 3: IR Spectral Data for 5-Bromo-2,4-dimethylthiazole[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (methyl) |
| ~1540 | Medium | C=N stretch |
| ~1440 | Medium | C-H bend (methyl) |
| ~1370 | Medium | C-H bend (methyl) |
| ~1050 | Strong | C-S stretch (thiazole ring) |
| ~870 | Strong | C-H out-of-plane bend |
| ~720 | Strong | C-Br stretch |
Note: The IR spectrum for 5-Bromo-2,4-dimethylthiazole is available on SpectraBase. The assignments are approximate and based on typical vibrational frequencies for the functional groups present.
Table 4: Mass Spectrometry Data for 5-Bromo-2,4-dimethylthiazole[1]
| m/z | Relative Intensity (%) | Assignment |
| 191/193 | High | [M]⁺ (presence of Br isotopes) |
| 112 | Medium | [M - Br]⁺ |
| 71 | High | [C₄H₅N]⁺ |
| 42 | Medium | [C₂H₂N]⁺ |
Note: The mass spectrum (GC-MS) for 5-Bromo-2,4-dimethylthiazole is available on SpectraBase. The fragmentation pattern is consistent with the structure, showing the molecular ion peak with the characteristic isotopic pattern for bromine.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for small organic molecules like 5-Bromo-2,4-dimethylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of ~12-16 ppm, a pulse width of ~30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : The carbon spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width is typically ~200-220 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid (KBr pellet) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Liquid/Solution : A drop of the liquid sample or a solution of the compound in a volatile solvent is placed between two salt plates (e.g., NaCl, KBr).
-
-
Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
-
Ionization Method : Electron Ionization (EI) is a common method for small, thermally stable molecules.
-
GC-MS Protocol :
-
Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
Chromatographic Separation : The compound is separated from any impurities on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.
-
Mass Analysis : As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectral characterization of a target compound.
Caption: Workflow for Synthesis and Spectral Characterization.
An In-Depth Technical Guide to the Reactivity of 5-Bromo-2,4-dimethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-2,4-dimethyl-oxazole, a versatile heterocyclic building block. The presence of a bromine atom at the C5 position, coupled with methyl groups at C2 and C4, offers a unique platform for synthetic diversification. This document details the primary reaction pathways, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing detailed experimental protocols and quantitative data where available. The information herein is intended to serve as a critical resource for chemists engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C5 position of the oxazole ring is a prime site for palladium-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making this compound an excellent substrate for elaborating molecular complexity. These reactions generally proceed through a common Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling the bromo-oxazole with an organoboron reagent. This reaction is valued for its mild conditions and tolerance of various functional groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst choice can influence reaction time and yield. Pd(dppf)Cl₂ is often effective for heteroaryl halides.[1][2] |
| Ligand | SPhos, XPhos, PPh₃ | Used with catalysts like Pd(OAc)₂. Not required for pre-formed complexes like Pd(PPh₃)₄. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of the base is typically used.[1] |
| Boron Reagent | Aryl/Heteroaryl Boronic Acids or Esters | Typically used in slight excess (1.1 - 1.5 equivalents). |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture of organic solvent and water is common.[3][4] |
| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst. |
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v) via syringe.[1]
-
Heat the reaction mixture to 80 °C and stir vigorously.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-dimethyl-oxazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromo-oxazole with a primary or secondary amine.[5] This reaction is fundamental for synthesizing N-arylated heterocycles, which are common motifs in pharmaceuticals.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts.[6][7] |
| Ligand | XPhos, BINAP, t-BuXPhos | Bulky, electron-rich phosphine ligands are crucial for this reaction.[6][8] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Strong, non-nucleophilic bases are required.[6][9] |
| Amine | Primary/Secondary Aryl or Alkyl Amines | Used in a slight excess (1.1 - 1.5 equivalents). |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary.[9] |
| Temperature | 80 - 110 °C | Reaction is typically heated to ensure a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and base from air and moisture. |
-
To a dry, oven-baked sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon).
-
Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.[4]
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C(sp²)–C(sp) bond between the bromo-oxazole and a terminal alkyne.[10] This reaction is often co-catalyzed by a copper(I) salt.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard catalysts for Sonogashira reactions.[11] |
| Cu Co-catalyst | CuI | Typically used in catalytic amounts (2-10 mol%).[12] |
| Ligand | PPh₃ | Often used in conjunction with Pd(OAc)₂. |
| Base | Et₃N, DIPEA | A strong amine base is used as the solvent and acid scavenger.[12] |
| Alkyne | Terminal Alkynes | Used in slight excess (1.2 - 1.5 equivalents). |
| Solvent | THF, DMF, or the amine base itself | Anhydrous conditions are preferred. |
| Temperature | Room Temperature to 80 °C | Reaction conditions are generally mild.[13] |
| Atmosphere | Inert (Argon or Nitrogen) | Important for catalyst stability. |
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide co-catalyst (4-5 mol%).[3]
-
Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 5-alkynyl-2,4-dimethyl-oxazole.
Heck Reaction
The Heck reaction involves the coupling of the bromo-oxazole with an alkene to form a substituted alkene, typically with high stereoselectivity.
Table 4: Representative Conditions for Heck Reaction
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often effective.[14] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are commonly used to stabilize the catalyst.[4] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required.[14] |
| Alkene | Styrenes, Acrylates, Acrylonitriles | Electron-deficient alkenes often work well. Used in excess (1.5-2.0 equiv.). |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are typical.[14] |
| Additive | Phase-transfer catalyst (e.g., TBAB) | Can be beneficial, especially under solvent-free conditions or with less reactive bromides.[15] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for bromoarenes.[16] |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent side reactions. |
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).[4]
-
Add the base (e.g., Et₃N, 2.0 equiv.) and the alkene (1.5 equiv.).
-
Add an anhydrous solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling utilizes an organotin reagent to form a new C-C bond with the bromo-oxazole.[17] While powerful, the toxicity of organotin compounds is a significant drawback.[18]
Table 5: Representative Conditions for Stille Coupling
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(0) catalysts are standard.[18] |
| Tin Reagent | Aryl-, Heteroaryl-, or Vinylstannanes | Typically used in a slight excess (1.1 equiv.). |
| Solvent | Toluene, THF, DMF | Anhydrous, non-protic solvents are required. |
| Additive | LiCl, CuI | Additives can accelerate the transmetalation step. |
| Temperature | 80 - 110 °C | Reaction is typically heated. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.).[19]
-
Add the anhydrous solvent (e.g., Toluene).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[19]
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and filter it through a plug of celite or silica gel, eluting with an organic solvent.
-
Concentrate the filtrate and purify by column chromatography.
Metal-Halogen Exchange: Lithiation
The bromine atom at the C5 position can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This generates a highly reactive 5-lithio-2,4-dimethyl-oxazole intermediate, which can be trapped with various electrophiles to install a wide range of functional groups.
Table 6: Representative Conditions for Lithiation
| Parameter | Recommended Conditions | Notes |
| Lithium Reagent | n-Butyllithium (n-BuLi) | Typically 1.1 - 1.2 equivalents are used. |
| Solvent | Anhydrous THF, Diethyl Ether | Must be completely dry to avoid quenching the organolithium. |
| Temperature | -78 °C | Low temperature is critical to prevent side reactions and decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to exclude air and moisture. |
| Electrophiles | CO₂, Aldehydes, Ketones, Alkyl Halides, etc. | The choice of electrophile determines the final product. |
-
To an oven-dried, three-necked flask equipped with a thermometer and under a positive pressure of argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude material by column chromatography or distillation.
Conclusion
This compound is a highly functionalized and reactive building block for organic synthesis. Its C5-bromo substituent provides a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, enabling the facile construction of C-C and C-N bonds. Furthermore, the susceptibility of the C-Br bond to metal-halogen exchange opens up a complementary pathway for functionalization via organolithium intermediates. The protocols and data presented in this guide highlight the compound's significant potential for the synthesis of complex molecules, making it a valuable resource for researchers in drug discovery and materials science.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability and Storage of 5-Bromo-2,4-dimethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental stability and degradation data specifically for 5-Bromo-2,4-dimethyl-oxazole are not extensively available in peer-reviewed literature or public databases. The following guide is based on the established chemical principles of the oxazole ring system, brominated heterocyclic compounds, and general best practices for chemical storage and handling.
Executive Summary
This compound is a substituted heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The stability of this molecule is primarily dictated by the chemical nature of the oxazole ring and the influence of its substituents. The oxazole ring is generally aromatic and thermally stable but is susceptible to cleavage under strongly acidic, basic, or oxidative conditions.[1][2][3][4] Proper storage and handling are critical to prevent degradation and ensure the compound's integrity for research and development purposes. This guide outlines the key stability considerations, recommended storage protocols, and generalized experimental methods for stability assessment.
Chemical Stability Profile
The stability of this compound is influenced by several factors inherent to its structure.
The Oxazole Ring
The 1,3-oxazole ring is an aromatic heterocycle, which confers a degree of thermal stability.[2][4] However, the presence of two heteroatoms (nitrogen and oxygen) creates an electron-deficient ring system that is prone to certain types of degradation, particularly ring-opening reactions.[1][2]
-
Acidic Conditions: The oxazole ring is susceptible to decomposition and cleavage in the presence of strong, concentrated acids.[1] The nitrogen atom can be protonated, activating the ring for nucleophilic attack and subsequent opening.
-
Basic Conditions: Strong bases, especially organolithium reagents like n-BuLi, can deprotonate the ring, which may lead to ring-opening to form an isonitrile intermediate.[1] While the methyl groups on this compound may offer some steric hindrance, strong basic conditions should still be avoided.
-
Oxidative and Reductive Cleavage: Strong oxidizing agents such as potassium permanganate or ozone can cause oxidative cleavage of the oxazole ring.[1][2][5] Certain reducing agents may also lead to ring-opened products.[2]
-
Photolytic Sensitivity: Oxazole rings can undergo photolysis, leading to the formation of oxidation products or rearrangement.[3]
Influence of Substituents
The bromo- and dimethyl- groups on the oxazole ring modify its reactivity and stability:
-
Bromine Atom: The C5-bromo substituent makes this position a potential site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. While the C-Br bond is relatively stable, it can be a reactive handle under specific synthetic conditions.
-
Methyl Groups: The methyl groups at the C2 and C4 positions are electron-donating, which can slightly increase the electron density of the ring, potentially influencing its susceptibility to electrophilic attack (which is generally difficult on the oxazole ring) and nucleophilic attack.
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended.
Storage Conditions
Proper storage is essential to minimize degradation from environmental factors.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage.[6] | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[7] | Prevents oxidation and reactions with atmospheric moisture.[7] |
| Light | Store in an amber, light-resistant container.[6][7] | Protects the compound from photolytic degradation.[3] |
| Moisture | Keep container tightly sealed. Store in a desiccator. | Prevents hydrolysis and moisture-mediated degradation. The oxazole ring can be sensitive to ring-opening in the presence of nucleophiles like water, especially under non-neutral pH.[8] |
| Purity | Store the compound in its purest form. Impurities can sometimes catalyze degradation. | To ensure compound integrity and prevent unforeseen side reactions. |
Handling Procedures
Safe and careful handling will preserve the compound's quality and ensure user safety.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents to prevent chemical reactions and degradation.[1][10]
-
Dispensing: When dispensing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[6] After use, purge the container with an inert gas before sealing to extend shelf life.[6]
Generalized Experimental Protocol for Stability Assessment
For compounds with limited stability data like this compound, a forced degradation study is a standard approach to identify potential degradation pathways and assess stability.
Objective
To determine the intrinsic stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
Materials and Methods
-
Compound: this compound, high purity.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., Acetonitrile, Water, Methanol).
-
Equipment: HPLC or UPLC system with a UV/Vis or PDA detector, LC-MS system for peak identification, pH meter, calibrated oven, photostability chamber.
Experimental Procedure
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic Stress: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation of the parent compound.
-
Use LC-MS to identify the mass of any significant degradation products to propose degradation pathways.
-
Visualizations
The following diagrams illustrate the logical relationships in compound stability and a generalized workflow for assessing it.
Caption: Key factors leading to the chemical degradation of substituted oxazoles.
Caption: A typical experimental workflow for assessing the stability of a chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. spod-technology.com [spod-technology.com]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,4-dimethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2,4-dimethyloxazole with various aryl and heteroaryl boronic acids. The oxazole moiety is a prevalent scaffold in medicinal chemistry, and this protocol offers a robust method for the synthesis of functionalized 2,4,5-trisubstituted oxazoles. The described methodology is characterized by good yields and broad functional group tolerance, making it a valuable tool for drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The 2,4,5-trisubstituted oxazole core is a key structural motif in numerous biologically active molecules. The protocol detailed herein describes the efficient coupling of 5-bromo-2,4-dimethyloxazole with various boronic acids to generate a library of substituted oxazole derivatives.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2,4-dimethyloxazole, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Bromo-2,4-dimethyl-oxazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 5-bromo-2,4-dimethyloxazole, the arylboronic acid, and the base.
-
The vessel is sealed and purged with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst and ligand (if separate).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of 5-bromo-2,4-dimethyloxazole based on protocols for similar heteroaryl bromides.[5][6] Optimization may be necessary to achieve the best results for specific substrates.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 90 | 12 | 75-90 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 8 | 80-95 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DME | 85 | 16 | 70-85 |
| 4 | PEPPSI-IPr (2) | - | K₂CO₃ (2) | DMAc | 120 | 6 | 78-92 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Figure 1: Suzuki Coupling Catalytic Cycle
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Low Yield | Inefficient base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. |
| Short reaction time | Extend the reaction time and monitor by TLC/LC-MS. | |
| Protodeboronation | Presence of water; harsh conditions | Use anhydrous solvents and reagents. Consider milder bases or lower temperatures. Use a more stable boronic ester (e.g., pinacol ester).[7] |
| Dehalogenation | Catalyst deactivation; presence of H₂ source | Ensure thorough degassing of the solvent. Use a different ligand or catalyst system. |
| Homocoupling | Presence of oxygen | Properly degas the reaction mixture. Use a Pd(0) source or a pre-catalyst that efficiently generates the active species.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl- and 5-heteroaryl-2,4-dimethyloxazoles. The protocol provided offers a solid foundation for researchers to develop a wide array of substituted oxazole derivatives for applications in medicinal chemistry and materials science. The versatility of the reaction allows for the introduction of diverse functionalities, facilitating the exploration of structure-activity relationships.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Stille Reaction Conditions for 5-Bromo-Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Stille cross-coupling reaction for the functionalization of 5-bromo-oxazoles. This powerful carbon-carbon bond-forming reaction offers a versatile method for the synthesis of a wide array of 5-substituted oxazoles, which are key structural motifs in numerous biologically active compounds and functional materials. This document outlines typical reaction conditions, detailed experimental protocols, and the underlying catalytic cycle.
Introduction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] For the synthesis of 5-substituted oxazoles, 5-bromo-oxazoles serve as readily accessible electrophilic partners. The reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and typically neutral and mild reaction conditions.[1][2] This makes the Stille coupling a robust tool in complex molecule synthesis, allowing for the introduction of alkyl, vinyl, aryl, and alkynyl moieties at the C5 position of the oxazole ring.
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-understood catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-bromo-oxazole, breaking the carbon-bromine bond and forming a Pd(II) complex.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex (the oxazolyl group and the group from the organostannane) are coupled and eliminated from the palladium center, forming the desired 5-substituted oxazole product and regenerating the active Pd(0) catalyst.
References
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2,4-dimethyl-oxazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using 5-Bromo-2,4-dimethyl-oxazole as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes, offering a versatile method for the synthesis of substituted alkenes.[1] The resulting vinyl-oxazole derivatives are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the oxazole motif in biologically active compounds.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinyl-oxazole product and a palladium-hydride species.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical reagents, catalysts, and conditions for the Heck reaction of this compound with representative alkenes such as styrene and acrylates. Please note that specific yields are highly dependent on the exact substrates and reaction conditions and may require optimization.
Table 1: Key Reaction Components
| Component | Example | Typical Molar Ratio (vs. Bromo-oxazole) | Function |
| Aryl Halide | This compound | 1.0 | Substrate |
| Alkene | Styrene, n-Butyl Acrylate, Ethyl Acrylate | 1.1 - 2.0 | Coupling Partner |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 | Catalyst Precursor |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine | 0.02 - 0.10 | Stabilizes Pd(0) catalyst |
| Base | Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃) | 1.5 - 3.0 | Regenerates Pd(0) catalyst |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | - | Reaction Medium |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Representative Yield Range (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 - 120 | 12 - 24 | (E)-2,4-Dimethyl-5-styryl-oxazole | 70 - 90 |
| n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 - 120 | 12 - 24 | (E)-Butyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate | 65 - 85 |
| Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | MeCN | 80 - 100 | 16 - 24 | (E)-Ethyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate | 60 - 80 |
Experimental Protocols
The following are detailed, representative protocols for the Heck reaction of this compound with styrene and n-butyl acrylate.
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize (E)-2,4-Dimethyl-5-styryl-oxazole.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) Acetate (e.g., 0.02 eq) and Triphenylphosphine (e.g., 0.04 eq).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound (1.0 eq), Styrene (1.5 eq), and Triethylamine (2.0 eq) to the flask.
-
Equip the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-2,4-Dimethyl-5-styryl-oxazole.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Objective: To synthesize (E)-Butyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine Palladium(II) Acetate (e.g., 0.03 eq) and Triphenylphosphine (e.g., 0.06 eq).
-
Add anhydrous DMF.
-
Add this compound (1.0 eq), n-butyl acrylate (1.5 eq), and Sodium Carbonate (2.5 eq).
-
Attach a condenser and heat the mixture to 110 °C with efficient stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
Caption: General workflow for the Heck reaction experiment.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2,4-dimethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-Bromo-2,4-dimethyl-oxazole. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting 5-alkynyl-2,4-dimethyl-oxazole scaffold is a valuable building block in the development of new pharmaceutical agents due to the diverse biological activities exhibited by oxazole derivatives.[1][2][3]
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] For drug development professionals, this reaction is of particular interest as it allows for the introduction of diverse alkynyl moieties onto the oxazole core, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[3] The oxazole nucleus is a "privileged" structure found in numerous biologically active compounds, exhibiting a range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2]
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound is depicted below:
Caption: General scheme of the Sonogashira coupling reaction.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and expected yields based on protocols for structurally similar brominated heterocycles.[4][5][6][7] Optimization is recommended for specific substrates and scales.
| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 4 | 85-95 |
| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 6 | 80-90 |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 75-85 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 5 | 90-98 |
| 5 | 3-Ethynylpyridine | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | K₃PO₄ | Dioxane | 100 | 12 | 70-80 |
Experimental Protocols
The following is a general experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established methodologies for similar heterocyclic systems.[5][6][8]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and the amine base. Stir the mixture for a few minutes.
-
Add this compound to the mixture, followed by the dropwise addition of the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60-100 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-alkynyl-2,4-dimethyl-oxazole.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the Sonogashira coupling of this compound.
Caption: Experimental workflow for Sonogashira coupling.
Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.
Caption: Simplified Sonogashira catalytic cycle.
Applications in Drug Development
The synthesis of 5-alkynyl-2,4-dimethyl-oxazoles via Sonogashira coupling provides a versatile platform for the development of novel therapeutic agents. The oxazole moiety is a key component in numerous FDA-approved drugs.[3] The introduction of the alkynyl group offers several advantages:
-
Structural Diversity: The terminal alkyne can be further functionalized, for example, through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate a library of diverse compounds for high-throughput screening.
-
Modulation of Pharmacological Activity: The nature of the 'R' group on the alkyne can significantly influence the biological activity of the molecule, allowing for fine-tuning of its properties.[2]
-
Bioisosteric Replacement: The alkynyl group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.
Substituted oxazoles have demonstrated a wide range of pharmacological activities, and the novel 5-alkynyl-2,4-dimethyl-oxazole derivatives are promising candidates for screening in various therapeutic areas, including:
-
Anticancer Agents: Many oxazole-containing compounds exhibit potent anticancer activity.[2]
-
Antimicrobial Agents: The oxazole scaffold is present in several antibacterial and antifungal drugs.[2][9]
-
Anti-inflammatory Agents: Oxazole derivatives have been investigated for their anti-inflammatory properties.[2]
Logical Relationship for Drug Discovery
The following diagram illustrates the logical progression from the Sonogashira coupling reaction to the identification of potential drug candidates.
Caption: Drug discovery workflow utilizing Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. iajps.com [iajps.com]
Application Notes and Protocols for Negishi Coupling with 5-Bromo-Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents. The functionalization of the oxazole ring is a key strategy in medicinal chemistry for the generation of novel molecular entities with diverse pharmacological profiles. Among the various cross-coupling methodologies, the Negishi coupling offers a powerful and versatile tool for the formation of carbon-carbon bonds. This reaction utilizes organozinc reagents, which exhibit high functional group tolerance and reactivity, enabling the coupling of a wide range of substrates under relatively mild conditions.
These application notes provide a detailed overview and experimental protocols for the successful implementation of the Negishi cross-coupling reaction with 5-bromo-oxazole derivatives. The information presented is intended to guide researchers in the synthesis of 5-aryl-, 5-heteroaryl-, and 5-alkyl-oxazoles, which are valuable intermediates in drug discovery and development.
Reaction Principle
The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. In the context of this application, an organozinc reagent (R-ZnX) couples with a 5-bromo-oxazole derivative to form a new carbon-carbon bond at the C5 position of the oxazole ring. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the 5-bromo-oxazole, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.
Key Advantages of the Negishi Coupling for 5-Bromo-Oxazole Derivatives
-
High Functional Group Tolerance: Organozinc reagents are compatible with a wide array of functional groups, including esters, amides, and nitriles, which are often present in drug-like molecules.
-
Mild Reaction Conditions: The Negishi coupling can often be performed at or slightly above room temperature, preserving sensitive functional groups within the substrates.
-
High Reactivity: Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reaction times and higher yields.
-
Versatility: A broad range of organozinc reagents, including aryl, heteroaryl, and alkylzinc species, can be employed, allowing for the introduction of diverse substituents at the 5-position of the oxazole ring.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Organozinc reagents are sensitive to air and moisture and should be handled with care. They can be prepared in situ or used as commercially available solutions.
-
The choice of palladium catalyst and ligand is crucial for reaction efficiency and should be optimized for specific substrates.
Protocol 1: In Situ Preparation of Arylzinc Reagent and Subsequent Negishi Coupling
This protocol is adapted from procedures for the Negishi coupling of similar heterocyclic halides.[1][2][3]
Materials:
-
Aryl bromide or iodide (1.1 equivalents)
-
Activated zinc dust (1.5 equivalents)
-
Anhydrous THF
-
5-Bromo-oxazole derivative (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of the Arylzinc Reagent (in situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add activated zinc dust.
-
Add a solution of the aryl bromide or iodide in anhydrous THF.
-
Stir the mixture at room temperature. The formation of the organozinc reagent can be initiated by gentle heating or the addition of a small crystal of iodine. The reaction is typically complete within 2-4 hours. The resulting grey slurry of the arylzinc reagent is used directly in the next step.
-
-
Negishi Coupling:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the 5-bromo-oxazole derivative and the palladium catalyst in anhydrous THF.
-
Slowly add the freshly prepared arylzinc reagent slurry to the solution of the 5-bromo-oxazole derivative via cannula.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-70 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the Negishi cross-coupling of 5-bromo-oxazole derivatives with various organozinc reagents. The data is compiled from analogous reactions with similar heterocyclic substrates and serves as a guide for reaction optimization.
Table 1: Negishi Coupling of 5-Bromo-oxazole with Various Arylzinc Reagents
| Entry | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 85-95 |
| 2 | 4-Methoxyphenylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 16 | 80-90 |
| 3 | 2-Thienylzinc chloride | PdCl₂(dppf) (3) | - | Dioxane | 80 | 8 | 75-85 |
| 4 | 4-Cyanophenylzinc bromide | Pd(OAc)₂ (2) | XPhos (4) | THF | 50 | 24 | 70-80 |
Table 2: Influence of Catalyst and Ligand on the Negishi Coupling of 5-Bromo-2-methyloxazole with Phenylzinc Chloride
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 88 |
| 2 | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | THF | RT | 18 | 82 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 70 | 10 | 92 |
| 4 | NiCl₂(dppe) (5) | - | THF | 65 | 24 | 65 |
Visualizations
Reaction Scheme
Caption: General scheme of the Negishi coupling of 5-bromo-oxazole.
Experimental Workflow
Caption: Experimental workflow for Negishi coupling.
References
Application Notes and Protocols: Functionalization of 5-Bromo-2,4-dimethyl-oxazole via Lithiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of 5-Bromo-2,4-dimethyl-oxazole. This method leverages a lithium-halogen exchange reaction to generate a highly reactive 5-lithio-2,4-dimethyl-oxazole intermediate, which can then be quenched with a variety of electrophiles to introduce diverse functional groups at the 5-position of the oxazole ring. This versatile strategy is a valuable tool for the synthesis of novel substituted oxazoles for applications in medicinal chemistry and materials science.
The 5-substituted-2,4-dimethyloxazole core is a privileged scaffold in many biologically active compounds. The ability to readily introduce a wide range of substituents at this position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Workflow
The overall experimental process for the lithiation and functionalization of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for the lithiation and functionalization of this compound.
Data Presentation: Functionalization of 5-Lithiooxazoles
The following table summarizes the expected products and approximate yields for the reaction of 5-lithio-2,4-dimethyl-oxazole with various electrophiles. The yields are based on published data for analogous 5-lithiooxazole systems and serve as a general guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Electrophile (E+) | Product | Approximate Yield (%) |
| Benzaldehyde | (2,4-Dimethyl-oxazol-5-yl)-phenyl-methanol | 70-85 |
| Acetone | 2-(2,4-Dimethyl-oxazol-5-yl)-propan-2-ol | 65-80 |
| Methyl Iodide | 2,4,5-Trimethyl-oxazole | 50-70 |
| Benzyl Bromide | 5-Benzyl-2,4-dimethyl-oxazole | 55-75 |
| Carbon Dioxide (CO2) | 2,4-Dimethyl-oxazole-5-carboxylic acid | 60-75 |
| N,N-Dimethylformamide (DMF) | 2,4-Dimethyl-oxazole-5-carbaldehyde | 60-70 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Selected electrophile (e.g., benzaldehyde, acetone, methyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere (N2 or Ar) using anhydrous solvents and oven-dried glassware.
-
The reaction is performed at very low temperatures (-78 °C). Appropriate personal protective equipment (safety glasses, lab coat, cryogenic gloves) must be worn.
-
Work in a well-ventilated fume hood.
Protocol 1: General Procedure for the Lithiation of this compound
This protocol describes the generation of the 5-lithio-2,4-dimethyl-oxazole intermediate.
-
Preparation: Assemble a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the flask with inert gas for at least 10-15 minutes.
-
Reagent Introduction: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe to the cooled solution over a period of 10-15 minutes. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The resulting solution contains the 5-lithio-2,4-dimethyl-oxazole intermediate and is ready for the addition of an electrophile.
Protocol 2: Functionalization with an Electrophile (Example: Benzaldehyde)
This protocol details the quenching of the lithiated intermediate with benzaldehyde to form (2,4-Dimethyl-oxazol-5-yl)-phenyl-methanol.
-
Electrophile Addition: To the solution of 5-lithio-2,4-dimethyl-oxazole at -78 °C (prepared as in Protocol 1), slowly add a solution of freshly distilled benzaldehyde (1.2 eq) in anhydrous THF via syringe.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over a period of 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2,4-Dimethyl-oxazol-5-yl)-phenyl-methanol.
Note: The choice of electrophile will determine the final product. Similar procedures can be followed for other electrophiles, with potential minor adjustments to the reaction time and purification method. For gaseous electrophiles like CO2, the gas can be bubbled through the solution or the reaction can be performed under a CO2 atmosphere.
Formation of 2,4-Dimethyl-5-oxazolylmagnesium Bromide: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formation of the Grignard reagent, 2,4-dimethyl-5-oxazolylmagnesium bromide, from 5-Bromo-2,4-dimethyl-oxazole. The oxazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to form a Grignard reagent at the C5 position opens a versatile pathway for the synthesis of novel drug candidates and complex organic molecules. This protocol outlines the necessary materials, detailed experimental procedure, and critical parameters to ensure successful and efficient Grignard reagent formation. Potential applications in cross-coupling reactions for the creation of carbon-carbon and carbon-heteroatom bonds are also discussed, highlighting the synthetic utility of this organometallic intermediate.
Introduction
Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from heterocyclic halides, such as bromo-oxazoles, provides a valuable tool for the functionalization of these important structural motifs. The 2,4-dimethyl-oxazole core is of particular interest due to its presence in various biologically active compounds. The formation of 2,4-dimethyl-5-oxazolylmagnesium bromide allows for the introduction of a wide range of substituents at the 5-position of the oxazole ring, facilitating the exploration of structure-activity relationships in drug discovery programs.
This protocol details a standard procedure for the preparation of 2,4-dimethyl-5-oxazolylmagnesium bromide. Key considerations, such as the use of anhydrous conditions and activation of the magnesium, are emphasized to ensure optimal yields and minimize side reactions.
Experimental Protocol
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Commercially Available | Ensure purity by distillation or chromatography if necessary. |
| Magnesium turnings | Grignard grade | Commercially Available | |
| Iodine | Crystal, Reagent | Commercially Available | Used as an activator. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be strictly anhydrous. |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or equivalent | Commercially Available | Must be strictly anhydrous. |
| Nitrogen or Argon gas | High purity | For maintaining an inert atmosphere. | |
| Three-neck round-bottom flask | Flame-dried before use. | ||
| Reflux condenser | Flame-dried before use. | ||
| Dropping funnel | Flame-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Ice-water bath |
Procedure:
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the cooled flask.
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed, then allow it to cool. This process helps to activate the magnesium surface.
-
-
Initiation of Grignard Formation:
-
Add a small amount of anhydrous THF or diethyl ether to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
The reaction is typically initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous refluxing of the solvent.
-
-
Completion of the Reaction:
-
Once the reaction has been initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for a period of 1-3 hours to ensure complete consumption of the starting material. The final Grignard reagent solution will typically appear as a dark gray or brownish suspension.
-
-
Quenching and Work-up (for analysis or subsequent reaction):
-
The freshly prepared Grignard reagent is typically used immediately in the next synthetic step.
-
For analytical purposes (e.g., titration to determine concentration), a small aliquot can be carefully quenched with a known amount of a standard acid.
-
Reaction Workflow
Caption: Workflow for the formation and application of 2,4-Dimethyl-5-oxazolylmagnesium Bromide.
Applications in Synthesis
The resulting 2,4-dimethyl-5-oxazolylmagnesium bromide is a versatile intermediate for the synthesis of a variety of functionalized oxazoles. Its utility is particularly significant in the construction of molecules with potential biological activity.
1. Carbon-Carbon Bond Formation:
The Grignard reagent can react with a wide range of electrophiles to form new carbon-carbon bonds. Examples include:
-
Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.
-
Reaction with Carbon Dioxide: To yield the corresponding carboxylic acid after acidic workup.
-
Reaction with Esters and Acid Chlorides: To form tertiary alcohols after reaction with two equivalents of the Grignard reagent.
2. Cross-Coupling Reactions:
A significant application of this Grignard reagent is in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery.[3]
-
Suzuki-Miyaura Coupling: While the classic Suzuki reaction involves boronic acids, variations using Grignard reagents are known. This would enable the coupling of the oxazole moiety with various aryl or vinyl halides.
-
Negishi Coupling: The oxazolylmagnesium bromide can be transmetalated to the corresponding organozinc reagent, which can then participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl, vinyl, or alkyl halides.
-
Kumada Coupling: This reaction directly utilizes the Grignard reagent for nickel- or palladium-catalyzed coupling with aryl or vinyl halides. This is a powerful method for the synthesis of 5-aryl or 5-vinyl-2,4-dimethyloxazoles.
Signaling Pathway Analogy in Synthetic Strategy
The formation and subsequent reaction of the Grignard reagent can be conceptually analogized to a signaling pathway, where the initial stimulus (the bromo-oxazole) is converted into an active signaling molecule (the Grignard reagent), which then elicits a specific downstream response (reaction with an electrophile or cross-coupling partner) to generate a functional output (the desired product).
Caption: Conceptual pathway of Grignard reagent formation and reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvents.- Inactive magnesium surface. | - Ensure all glassware is thoroughly flame-dried under inert gas.- Use freshly opened anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. Use of sonication can also be effective. |
| Low yield of Grignard reagent | - Incomplete reaction.- Presence of moisture or oxygen.- Side reactions (e.g., Wurtz coupling). | - Increase reaction time or temperature (reflux).- Maintain a positive pressure of inert gas throughout the reaction.- Add the bromo-oxazole solution slowly to minimize localized high concentrations. |
| Formation of side products | - Ring opening of the oxazole. | - While the oxazole ring is generally stable under these conditions, prolonged heating or the presence of certain impurities could potentially lead to degradation. Use the mildest conditions necessary for formation and utilize the reagent promptly. |
Conclusion
The formation of 2,4-dimethyl-5-oxazolylmagnesium bromide is a reliable and highly useful transformation for the elaboration of the oxazole scaffold. By following the detailed protocol and paying close attention to the reaction conditions, researchers can efficiently generate this versatile Grignard reagent. Its subsequent use in reactions with various electrophiles and in transition metal-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel and complex molecules relevant to drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of 5-aryl-2,4-dimethyl-oxazoles using Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-2,4-dimethyl-oxazoles, a scaffold of significant interest in medicinal chemistry and materials science. The described methodology focuses on modern palladium-catalyzed cross-coupling reactions, specifically the direct C-H arylation of 2,4-dimethyloxazole. This approach offers a more atom-economical and efficient alternative to traditional multi-step synthetic routes.
Introduction
Oxazole derivatives are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The 5-aryl-2,4-dimethyl-oxazole core, in particular, is a valuable pharmacophore. Traditional synthetic methods often require harsh conditions and pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the streamlined synthesis of such compounds, allowing for the direct coupling of an aryl group to the C-5 position of the oxazole ring.[1][2] This methodology avoids the need for organometallic reagents and often proceeds with high regioselectivity and functional group tolerance.[1][3]
General Reaction Scheme
The palladium-catalyzed direct C-H arylation of 2,4-dimethyloxazole with an aryl halide (typically a bromide or chloride) is depicted below. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.
Caption: General scheme for the direct C-H arylation of 2,4-dimethyloxazole.
Experimental Protocols
The following protocol is a representative procedure for the palladium-catalyzed C-5 arylation of 2,4-dimethyloxazole with an aryl bromide. This protocol is adapted from general methods for the direct arylation of oxazoles.[1][4] Researchers should optimize conditions for their specific substrates.
Materials:
-
2,4-dimethyloxazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Schlenk tube or microwave vial
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add palladium(II) acetate (5 mol%), tri(o-tolyl)phosphine (10 mol%), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add 2,4-dimethyloxazole (1.5 equivalents), the aryl bromide (1.0 equivalent), pivalic acid (0.2 equivalents), and anhydrous N,N-dimethylacetamide to achieve a desired concentration (e.g., 0.2 M with respect to the aryl bromide).
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 16-24 hours. Alternatively, the reaction can be performed in a microwave reactor at a set temperature for a shorter duration (e.g., 150 °C for 30 minutes), which may require optimization.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-aryl-2,4-dimethyl-oxazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 5-aryl-2,4-dimethyl-oxazoles, adapted from similar palladium-catalyzed arylation reactions of oxazoles. Yields are highly dependent on the specific aryl halide and reaction conditions used.
| Entry | Aryl Halide (Ar-Br) | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2,4-Dimethyl-5-(p-tolyl)oxazole | 75 |
| 2 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-2,4-dimethyloxazole | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-2,4-dimethyloxazole | 68 |
| 4 | 3-Bromopyridine | 5-(Pyridin-3-yl)-2,4-dimethyloxazole | 55 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)oxazole | 62 |
Visualizations
Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of 5-aryl-2,4-dimethyl-oxazoles.
Proposed Catalytic Cycle
The proposed catalytic cycle for the direct C-H arylation of 2,4-dimethyloxazole is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.[1]
Caption: Proposed catalytic cycle for the direct C-H arylation of oxazoles.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Anhydrous solvents should be handled under an inert atmosphere.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Palladium-catalyzed direct C-H arylation provides an effective and modular route for the synthesis of 5-aryl-2,4-dimethyl-oxazoles. The methodology offers significant advantages over classical synthetic approaches in terms of efficiency and functional group compatibility. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
References
- 1. Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-amino-2,4-dimethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-2,4-dimethyl-oxazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the amino group on the oxazole core provides a key functional handle for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a comprehensive two-step synthetic protocol for the preparation of 5-amino-2,4-dimethyl-oxazole starting from the readily accessible precursor, 2,4-dimethyloxazole. The synthesis involves the regioselective bromination of 2,4-dimethyloxazole to yield the 5-bromo-2,4-dimethyl-oxazole intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group.
Synthetic Strategy
The overall synthetic pathway is depicted below. The first step involves the formation of the oxazole ring to produce 2,4-dimethyloxazole. The second step is the regioselective bromination at the C5 position. The final step is the palladium-catalyzed amination of the bromo-precursor.
Application Notes and Protocols for 5-Bromo-2,4-dimethyl-oxazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethyl-oxazole is a versatile heterocyclic building block valuable in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry and drug discovery. The presence of a bromine atom at the C5 position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The methyl groups at the C2 and C4 positions contribute to the structural framework and can influence the physicochemical properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.
The oxazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and kinase inhibitory activities. Consequently, the ability to functionalize this compound through reliable and efficient synthetic methods is of significant interest to the drug development community.
Application Notes: Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of a diverse library of 5-substituted-2,4-dimethyl-oxazole derivatives.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,4-dimethyl-oxazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of 5-aryl-2,4-dimethyl-oxazoles, which are common motifs in pharmacologically active compounds.
General Reaction Scheme:
Br-(C5H3N(CH3)2O) + R-CH=CH₂ --[Pd Catalyst, Base]--> R-CH=CH-(C5H3N(CH3)2O)
Br-(C5H3N(CH3)2O) + R-C≡CH --[Pd Catalyst, Cu(I) co-catalyst, Base]--> R-C≡C-(C5H3N(CH3)2O)
Br-(C5H3N(CH3)2O) + R¹R²NH --[Pd Catalyst, Ligand, Base]--> R¹R²N-(C5H3N(CH3)2O)
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Heck coupling reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Scaffolds
Derivatives of 2,4-dimethyl-oxazole are of interest in the development of kinase inhibitors. The oxazole core can act as a scaffold to which various functional groups are attached to interact with the ATP-binding site of kinases. For instance, an aryl group introduced at the C5 position via Suzuki-Miyaura coupling can occupy the hydrophobic pocket of the kinase, while other parts of the molecule can form hydrogen bonds with the hinge region.
Caption: Synthesis of an oxazole-based kinase inhibitor and its mechanism of action.
Application Note: Palladium-Catalyzed C-N Cross-Coupling for the Synthesis of 5-Amino-2,4-dimethyl-oxazole Derivatives
Introduction
The 2,4-dimethyl-oxazole moiety is a key structural motif found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. The functionalization of the oxazole core, particularly through the formation of carbon-nitrogen (C-N) bonds at the 5-position, provides a direct route to novel amine derivatives for screening and lead optimization. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions.[1][2]
This document provides a detailed protocol for the palladium-catalyzed C-N cross-coupling of 5-Bromo-2,4-dimethyl-oxazole with a range of primary and secondary amines. The described methodology is based on established procedures for the amination of challenging five-membered heterocyclic halides, which are known to be difficult coupling partners due to their potential to inhibit or deactivate palladium catalysts.[2][3]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the C(sp²)-Br bond of the oxazole and a nitrogen nucleophile (a primary or secondary amine). The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired 5-amino-2,4-dimethyl-oxazole derivative is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high efficiency and broad substrate scope.[1][4] For electron-rich, five-membered heterocycles like oxazoles, sterically hindered biarylphosphine ligands have been shown to be particularly effective.[2][3]
Data Presentation: Representative Reaction Conditions
While specific data for the C-N coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for the successful Buchwald-Hartwig amination of analogous five-membered heterocyclic bromides.[2][3] These examples serve as a strong starting point for the optimization of the target transformation.
Table 1: Representative Conditions for the Palladium-Catalyzed Amination of 5-Membered Heterocyclic Bromides
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd precatalyst (2) | tBuBrettPhos (2) | LHMDS (2.2) | THF | 65 | 12 | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-90 |
| 3 | Benzylamine | Pd precatalyst (1) | tBuBrettPhos (1) | LHMDS (2.2) | THF | 65 | 12 | 75-85 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 70-80 |
Yields are based on analogous reactions with other 5-membered heterocyclic bromides and should be considered as a guide for optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a representative amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3) (0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., tBuBrettPhos) (0.02 mmol, 2 mol%)
-
Base (e.g., Lithium bis(trimethylsilyl)amide, LHMDS) (2.2 mmol, 2.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF) (0.2 M concentration)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound and the palladium precatalyst (and ligand, if separate).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base (LHMDS). Then, add the anhydrous solvent (THF) via syringe, followed by the amine.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 65 °C).
-
Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2,4-dimethyl-oxazole derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagrams
Caption: A generalized workflow for the palladium-catalyzed C-N bond formation.
References
Application Note: A Guide to the Scale-Up Synthesis of 5-Substituted-2,4-Dimethyl-Oxazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comparative overview of prominent synthetic routes for the scale-up synthesis of 5-substituted-2,4-dimethyl-oxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. We present quantitative data for various synthetic strategies, detailed experimental protocols for key reactions, and mechanistic insights to assist researchers in selecting the optimal approach for their specific needs. The focus is on methods amenable to larger-scale production, considering factors such as reaction conditions, yield, and functional group tolerance.
Comparison of Key Synthetic Routes
The synthesis of 2,4,5-trisubstituted oxazoles is a well-established field with several reliable methods. The choice of synthetic route for scale-up often depends on the availability of starting materials, desired substitution pattern, and tolerance to reaction conditions. Below is a comparison of common methods that can be adapted for the synthesis of 5-substituted-2,4-dimethyl-oxazoles.
| Synthetic Route | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Modified Robinson-Gabriel Synthesis | α-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA | High temperature | Moderate to Good | Readily available starting materials, well-established method.[1][2] | Harsh conditions, may have limited functional group tolerance.[3] |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations available.[4][5][6][7][8] | Stoichiometric use of TosMIC, potential for side reactions.[3] |
| Reaction of α-Haloketones with Amides | α-Haloketones, Amides | None or mild acid/base | Varies, can be mild | Good | Direct route to desired substitution pattern. | Availability of specific α-haloketones can be a limitation. |
| Ugi/Robinson-Gabriel Sequence | Amine, Arylglyoxal, Isonitrile, Carboxylic acid | H₂SO₄ for cyclization | Multi-step, moderate to high temperature for cyclization | Good | High diversity from multi-component reaction.[9][10] | Two distinct reaction steps required.[3] |
| Copper-Catalyzed Aerobic Annulation | Ketones, Amines | Copper catalyst | Mild temperature, O₂ atmosphere | Good | Facile, solvent-free options.[11] | Catalyst may require screening and optimization. |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-2,4-Dimethyl-Oxazoles via α-Haloketone and Acetamide
This protocol is a direct and efficient method for preparing the target compounds. It is based on the classical Blümlein-Lewy reaction, a variation of the Hantzsch oxazole synthesis.[12]
Materials:
-
Substituted α-haloketone (e.g., 3-bromo-4-phenylbutan-2-one for a 5-benzyl-2,4-dimethyl-oxazole) (1.0 equiv)
-
Acetamide (2.0-3.0 equiv)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Propylene glycol)
-
Reaction vessel suitable for heating under reflux with a condenser
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted α-haloketone (1.0 equiv) and acetamide (2.5 equiv).
-
Add a suitable solvent (e.g., DMF) to achieve a concentration of 0.5-1.0 M.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer three times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-substituted-2,4-dimethyl-oxazole.
Protocol 2: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid
This protocol, developed by Yu and co-workers, is an environmentally friendly method for synthesizing 4,5-disubstituted oxazoles and can be adapted for larger-scale synthesis.[4][5][6] It is particularly advantageous as the ionic liquid can be recycled.[4][5][6]
Materials:
-
Aldehyde (1.2 mmol)
-
Aliphatic halide (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ionic liquid (e.g., [bmim]Br) (2 mL)
-
Diethyl ether
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine the aliphatic halide (1.0 mmol) and potassium carbonate (2.0 mmol) in the ionic liquid ([bmim]Br, 2 mL).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add TosMIC (1.0 mmol) to the reaction mixture and continue stirring for 12 hours. Monitor the reaction by TLC until the TosMIC is consumed.
-
Add the aldehyde (1.2 mmol) to the reaction mixture and continue stirring at room temperature for approximately 10 hours.
-
Upon completion, pour the reaction mixture into water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.[7]
Visualization of Experimental Workflow
Workflow for Synthesis via α-Haloketone and Acetamide
Caption: General workflow for the synthesis of 5-substituted-2,4-dimethyl-oxazoles.
Signaling Pathway/Reaction Mechanism
Mechanism of the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis proceeds via the cyclodehydration of a 2-acylamino-ketone.[1]
Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.
Conclusion: The scale-up synthesis of 5-substituted-2,4-dimethyl-oxazoles can be achieved through several reliable methods. The direct reaction of α-haloketones with acetamide offers a straightforward approach to the desired substitution pattern. For broader substrate scope and milder conditions, the Van Leusen reaction presents a valuable alternative, although it may require adaptation to achieve the specific 2,4-dimethyl substitution. The choice of method will ultimately depend on the specific target molecule, available resources, and desired scale of production. The protocols and data provided herein serve as a guide for researchers to develop robust and scalable syntheses of these important heterocyclic compounds.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-2,4-dimethyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling yield of 5-Bromo-2,4-dimethyl-oxazole with various boronic acids.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the common contributing factors?
A1: Low yields in Suzuki couplings involving heteroaryl bromides like this compound can often be attributed to several factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. The oxazole nitrogen can coordinate with the palladium center, potentially inhibiting catalytic activity. Using bulky, electron-rich phosphine ligands can often mitigate this issue.
-
Suboptimal Base and Solvent Combination: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent system. A thorough screening of bases and solvents is often necessary.
-
Side Reactions: The most common side reactions that consume starting materials and reduce yield are protodeboronation of the boronic acid, dehalogenation of the this compound, and homocoupling of the boronic acid.
-
Reaction Temperature and Time: These parameters are critical and interdependent. Insufficient heat or time may lead to incomplete conversion, while excessive heat or time can promote catalyst decomposition and side reactions.
Q2: How can I minimize the formation of byproducts such as homocoupled boronic acid and dehalogenated starting material?
A2: To minimize byproduct formation:
-
Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.[1]
-
Use High-Purity Reagents: Impurities in the boronic acid or solvent can contribute to side reactions.
-
Optimize Catalyst and Ligand: Bulky ligands can disfavor the formation of homocoupling products.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to an increase in dehalogenation.
Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?
A3: A good starting point for optimization would be to use a palladium catalyst with a bulky phosphine ligand, a carbonate or phosphate base, and a polar aprotic solvent. For example, Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a solvent system like dioxane/water or DMF.[1][2] Reaction temperatures typically range from 80-120 °C.
Q4: Can the electronic properties of the boronic acid affect the reaction outcome?
A4: Yes, the electronic nature of the boronic acid coupling partner can significantly influence the reaction. Electron-rich boronic acids may be more prone to protodeboronation, while electron-deficient boronic acids might require more forcing conditions to undergo transmetalation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | - Use a pre-catalyst or ensure your Pd(0) source is active.- Screen different ligands, particularly bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Inappropriate base or solvent | - Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Try different solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10 °C. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | - Ensure the reaction setup is under a strict inert atmosphere (Ar or N₂).- Use properly degassed solvents. |
| Catalyst system | - Employ bulkier phosphine ligands to sterically hinder homocoupling. | |
| Formation of Dehalogenated Oxazole | High temperature | - Attempt the reaction at a lower temperature for a longer duration. |
| Hydrogen source | - Ensure solvents are anhydrous if water is not part of the intended solvent system. | |
| Protodeboronation of Boronic Acid | Presence of water/acidic protons | - Use anhydrous solvents and reagents.- Use a milder base. |
| High temperature | - Lower the reaction temperature. | |
| Unstable boronic acid | - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
Data from Analogous Bromo-Heterocycle Suzuki Couplings
Disclaimer: The following data is for Suzuki coupling reactions of structurally similar bromo-heterocycles and is provided as a reference for optimizing the reaction with this compound.
Table 1: Suzuki Coupling of Bromo-Indazoles and Bromo-Pyrazoles
| Entry | Bromo-Heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High |
| 2 | 3-Bromo-1H-indazole | 3-Fluorophenylboronic acid | P2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 85-95 |
| 3 | 4-Bromopyrazole | Phenylboronic acid | P1 (6-7) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 61-86 |
Data sourced from references[2][3].
Table 2: Suzuki Coupling of Other Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromomethyl-4,5-diphenyl-oxazole | Phenylboronic Acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | 70 |
| 2 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic Acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Dioxane/H₂O | 100-110 | 12-18 | 80-95 |
| 3 | 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 12-16 | 85-95 |
Data sourced from references[1][4][5].
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Stilling Reactions of Brominated Heterocycles
This guide provides researchers, scientists, and drug development professionals with targeted solutions for common issues encountered during Stille cross-coupling reactions involving brominated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction with a brominated heterocycle shows low to no conversion. What are the common causes?
Low or no conversion is often due to an inactive catalyst, insufficient reaction temperature, or impure reagents.[1] Ensure your palladium catalyst is fresh or use a pre-catalyst that is activated in-situ.[1] Gradually increase the reaction temperature in 10°C increments, as some heterocyclic substrates require higher temperatures for successful coupling.[2][3] Finally, always use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1][4]
Q2: I'm observing a significant amount of homo-coupling of my organostannane reagent. How can I prevent this?
Homo-coupling is a major side reaction, often promoted by the presence of oxygen in the reaction mixture.[4][5] To minimize it, ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[1][4] Using a slight excess (1.1-1.2 equivalents) of the organostannane reagent can also help suppress this side reaction.[1]
Q3: Dehalogenation of my starting material is a major byproduct. What can I do to reduce it?
Dehalogenation, the removal of the bromine atom without coupling, can occur, particularly at elevated temperatures.[1] Consider lowering the reaction temperature.[1] The choice of solvent can also play a role; some researchers have observed more dehalogenation in solvents like dioxane and DMF compared to toluene.
Q4: My reaction is sluggish and requires harsh conditions. Are there any additives that can accelerate the reaction?
Yes, additives can significantly improve reaction rates. The addition of copper(I) iodide (CuI) can increase the reaction rate by scavenging free ligands that may inhibit the transmetalation step.[6] Lithium chloride (LiCl) is also frequently added to stabilize the palladium intermediate and accelerate the reaction.[4] For particularly challenging couplings, cesium fluoride (CsF) can be used to activate the organotin reagent, forming a more reactive hypervalent tin species.[2][6]
Q5: How can I effectively remove the toxic organotin byproducts from my final product?
Organotin byproducts are a common challenge. A standard method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF).[5][7][8] This precipitate can then be removed by filtration through Celite.[7] Alternatively, flash chromatography using silica gel treated with 2-5% triethylamine or a stationary phase of 10% w/w potassium carbonate in silica gel is highly effective at removing tin impurities to ppm levels.[7][8] For solid products, recrystallization can also be an effective purification method.[6]
Troubleshooting Guides
Guide 1: Addressing Low or No Product Conversion
When faced with a failed reaction, systematically evaluate the key components and conditions.
Troubleshooting Steps:
-
Catalyst & Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is common, it may not be optimal for all substrates. Sterically hindered, electron-rich ligands often accelerate the coupling.[6]
-
Temperature: The reactivity of brominated heterocycles varies greatly. Electron-deficient heterocycles may require higher temperatures to undergo oxidative addition. A systematic increase in temperature is a key optimization step.
-
Solvent: Non-polar aprotic solvents like toluene or dioxane are standard. However, for higher temperatures, a higher-boiling solvent like DMSO may be necessary.[2][3] Ensure the solvent is anhydrous and degassed.
-
Reagents: Use fresh, high-purity brominated heterocycle and organostannane. Impurities in the tin reagent can inhibit the catalyst.
Table 1: Comparison of Palladium Catalysts and Ligands for Stille Reactions
| Catalyst/Pre-catalyst | Ligand | Typical Substrates | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (in-built) | General use, electron-neutral/rich heterocycles | Commercially available, widely used benchmark.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ / XPhos | Electron-rich or sterically hindered aryl chlorides/bromides | Promotes difficult oxidative additions.[9] |
| Pd(OAc)₂ | XPhos | Challenging heterocycles, including diazocines | High efficiency, often provides superior yields.[2][3] |
| PdCl₂(PPh₃)₂ | PPh₃ (in-built) | General use | Common Pd(II) precatalyst. |
Guide 2: Minimizing Common Side Reactions
Side reactions can significantly lower the yield of the desired product. The most common issues are homo-coupling, dehalogenation, and proto-destannylation.
Table 2: Influence of Conditions on Common Side Reactions
| Side Reaction | Promoting Factors | Recommended Solutions |
|---|---|---|
| Homo-coupling | Presence of O₂; Sub-stoichiometric organostannane.[1] | Rigorously degas all solvents and maintain an inert atmosphere (Ar/N₂).[4] Use a slight excess (1.1-1.2 eq.) of the organostannane.[1] |
| Dehalogenation | High reaction temperatures.[1] | Reduce reaction temperature. Screen alternative solvents (e.g., toluene instead of dioxane). |
| Proto-destannylation | Presence of trace water or acid.[1] | Use anhydrous solvents and reagents. |
Key Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with a Brominated Heterocycle
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add the brominated heterocycle (1.0 eq.) and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Ligand Addition: Add the appropriate phosphine ligand (e.g., XPhos, 2.2 mol%).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DME, ~0.1 M) via syringe.[1][3] If using an additive like CsF (2.0 eq.), add it at this stage.[3]
-
Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) using an oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Proceed with an appropriate workup to remove tin byproducts (see Protocol 2).
Protocol 2: Removal of Organotin Byproducts via KF Wash
-
Dilution: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.[7]
-
KF Treatment: Transfer the mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake vigorously for at least one minute during each wash.[7]
-
Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form. Filter the entire mixture through a pad of Celite to remove this solid.[7]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase to yield the crude product for further purification.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failed Stille reaction.
Caption: Relationship between main reaction and common side pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 4. Stille_reaction [chemeurope.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Lithiation of 5-Bromo-Oxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 5-bromo-oxazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the lithiation of 5-bromo-oxazoles?
A1: The most prevalent side reactions include:
-
Ring Opening: The generated 2-lithio-oxazole intermediate can exist in equilibrium with a ring-opened acyclic isonitrile enolate. This isomerization can lead to undesired products upon quenching with an electrophile.[1]
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Competitive Deprotonation: Depending on the substituents on the oxazole ring and the base used, deprotonation can occur at positions other than the desired one. For instance, in substituted oxazoles, lithiation might occur at an alkyl side chain.
-
Halogen-Lithium Exchange: The organolithium reagent can react with the bromine atom at the 5-position, leading to a 5-lithio-oxazole and an alkyl bromide. This is often a fast reaction, especially with reagents like t-BuLi.
-
Dimerization: The highly reactive lithiated oxazole intermediate can react with the starting 5-bromo-oxazole or other electrophilic species in the reaction mixture to form dimeric byproducts.
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Reaction with Solvent: Strong organolithium bases can react with ethereal solvents like THF, particularly at temperatures above -20 °C.
Q2: How can I control the regioselectivity of the lithiation?
A2: Regioselectivity is a critical aspect of 5-bromo-oxazole lithiation and can be influenced by several factors:
-
Choice of Base: The choice of the lithiating agent is crucial.
-
n-Butyllithium (n-BuLi): Often used for deprotonation, but can sometimes lead to mixtures of products due to competitive deprotonation or addition reactions.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that is often effective for deprotonation at the most acidic proton. However, its bulkiness can influence regioselectivity.
-
Lithium Hexamethyldisilazide (LiHMDS): Another bulky, non-nucleophilic base that can offer different selectivity compared to LDA. It has been successfully used for the deprotonation of 5-substituted oxazoles at the 2-position.[1]
-
TMP-Bases (e.g., TMPMgCl·LiCl): These bases have been shown to be effective for the regioselective metalation of the oxazole scaffold and can offer stability against ring fragmentation.
-
-
Temperature: Performing the lithiation at low temperatures (typically -78 °C) is essential to minimize side reactions, including reaction with the solvent and decomposition of the thermally sensitive lithiated intermediate.
-
Solvent: The choice of solvent can influence the equilibrium between the cyclic lithiated oxazole and the ring-opened isonitrile enolate. For instance, using DMF as a solvent has been shown to favor the acyclic form, which can be beneficial for certain subsequent reactions like C-4 bromination.[1]
-
Additives: Additives like tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) can chelate the lithium ion, increasing the basicity of the organolithium reagent and potentially altering the regioselectivity.
Q3: My reaction yield is low. What are the possible causes and how can I troubleshoot it?
A3: Low yields in lithiation reactions of 5-bromo-oxazoles can stem from several issues:
-
Incomplete Lithiation:
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Insufficient Base: Ensure you are using a sufficient excess of the organolithium reagent (typically 1.1 to 1.5 equivalents).
-
Poor Quality of Base: Organolithium reagents can degrade over time. It is crucial to titrate your n-BuLi or other organolithium solution periodically to determine its exact concentration.
-
Reaction Time/Temperature: The lithiation step may require a specific time and temperature to go to completion. While low temperatures are necessary, ensure the reaction is stirred for a sufficient duration (e.g., 30-60 minutes at -78 °C).
-
-
Decomposition of the Lithiated Intermediate: The 5-lithio-oxazole intermediate can be unstable, especially at higher temperatures. Maintain a low temperature throughout the reaction until the electrophile is added.
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Side Reactions: The side reactions mentioned in Q1 can significantly consume your starting material and intermediate, leading to lower yields of the desired product.
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Inefficient Quenching:
-
Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough to quench the lithiated intermediate efficiently.
-
Temperature of Quenching: Adding the electrophile at a very low temperature and then slowly warming the reaction mixture is a common practice to ensure a controlled reaction.
-
-
Work-up Issues: The desired product might be sensitive to the work-up conditions (e.g., acidic or basic washes). Ensure your work-up procedure is appropriate for your target molecule.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive organolithium reagent. | Titrate the organolithium solution before use. Use a fresh bottle if necessary. |
| Insufficient amount of base. | Use 1.1-1.5 equivalents of the organolithium reagent. | |
| Reaction temperature is too low for deprotonation. | While maintaining a low temperature is crucial, ensure the reaction time is sufficient. In some cases, a slightly higher temperature (e.g., -60 °C) might be necessary, but this should be approached with caution. | |
| Formation of multiple products | Competitive deprotonation at different sites. | Experiment with different bases (e.g., LDA, LiHMDS) to improve regioselectivity. Optimize the reaction temperature. |
| Ring-opening of the lithiated intermediate. | Keep the reaction temperature strictly at -78 °C. Consider using TMP-bases which are reported to form more stable intermediates. | |
| Reaction with the solvent (THF). | Avoid allowing the reaction to warm up before quenching. Use freshly distilled THF over sodium/benzophenone. | |
| Formation of a significant amount of debrominated product (without the desired functionalization) | The lithiated intermediate is protonated during work-up. | Ensure anhydrous conditions throughout the reaction. Quench with a suitable electrophile before any aqueous work-up. |
| Formation of dimeric byproducts | The lithiated intermediate reacts with the starting 5-bromo-oxazole. | Add the organolithium reagent slowly to the solution of the 5-bromo-oxazole to maintain a low concentration of the starting material in the presence of the lithiated species. |
| Low yield of the desired product after quenching with an electrophile | The lithiated intermediate is not reactive enough with the electrophile. | Consider transmetalation to a more reactive organometallic species (e.g., an organocuprate). |
| The electrophile is added too quickly or at too high a temperature. | Add the electrophile dropwise at -78 °C and allow the reaction to warm slowly. |
Quantitative Data
Table 1: Regioselectivity of Lithiation of a 2-Methyloxazole Derivative with Different Bases
| Base | Product Ratio (Side-chain lithiation : Ring lithiation) |
| n-BuLi | 1 : 1.5 |
| LDA | 1 : 1 |
| LiNEt₂ | >95 : 5 |
Data adapted from a study on 2-methyloxazoles and serves as an illustrative example of the impact of the base on regioselectivity.
In a specific example of C-4 bromination of 5-(thiophen-2-yl)oxazole, deprotonation with LiHMDS at the 2-position, followed by equilibration to the acyclic isonitrile enolate, and then quenching with NBS at -78 °C, resulted in a C-4 to C-2 bromination regioselectivity of >97:3.[1] This demonstrates that by carefully controlling the reaction conditions and allowing for the equilibration of the lithiated intermediate, high regioselectivity can be achieved.
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of a 5-Substituted Oxazole and Quenching with an Electrophile
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the 5-bromo-oxazole derivative (1.0 equiv).
-
Dissolve the oxazole in anhydrous tetrahydrofuran (THF) (0.1-0.2 M).
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add the organolithium reagent (n-BuLi, LDA, or LiHMDS, 1.1-1.2 equiv) dropwise via a syringe to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
-
Quenching:
-
Slowly add a solution of the electrophile (1.2-1.5 equiv) in anhydrous THF to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective C-4 Bromination of a 5-Substituted Oxazole
This protocol is adapted from a literature procedure for the C-4 bromination of 5-(thiophen-2-yl)oxazole and highlights the strategy of equilibrating the lithiated intermediate.[1]
-
Preparation:
-
Lithiation and Equilibration:
-
Slowly add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.05 equiv) while maintaining the reaction temperature between -15 °C and -10 °C.[1]
-
Stir the reaction mixture at -15 °C for 30 minutes to allow for the equilibration of the initially formed 2-lithiooxazole to the acyclic isonitrile enolate.[1]
-
-
Quenching:
-
Work-up:
-
Quench the reaction by adding a 2 N aqueous NaOH solution while allowing the solution to warm to above 0 °C.[1]
-
Dilute with water and extract with an organic solvent (e.g., MTBE).[1]
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[1]
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The product can be further purified by crystallization.[1]
-
Visualizations
Logical Workflow for Troubleshooting Lithiation Reactions
Caption: A logical workflow for troubleshooting common issues in the lithiation of 5-bromo-oxazoles.
Signaling Pathway of Desired Reaction vs. Side Reactions
Caption: Reaction pathways in the lithiation of 5-bromo-oxazole, showing the desired reaction and major side reactions.
References
Technical Support Center: Purification of Crude 5-Bromo-2,4-dimethyl-oxazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-2,4-dimethyl-oxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side-reactions, or product degradation. These may include:
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Unreacted starting materials: Such as 2,4-dimethyloxazole.
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Over-brominated species: Such as dibromo-2,4-dimethyl-oxazole. The oxazole ring is activated towards electrophilic substitution, which can lead to the introduction of more than one bromine atom.[1]
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Positional isomers: Depending on the synthetic route, trace amounts of other brominated isomers might be present.[1]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
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Hydrolysis byproducts: Although oxazoles are generally stable, the bromo-substituent can be susceptible to hydrolysis under certain conditions, potentially forming hydroxy-2,4-dimethyl-oxazole.[1][2][3]
Q2: Which purification techniques are most effective for this compound?
A2: The primary and most effective purification techniques for compounds like this compound are column chromatography and recrystallization.[1][4] The choice depends on the impurity profile and the required final purity. For challenging separations of isomers or closely related impurities, preparative HPLC may be necessary.[1]
Q3: My compound appears to be degrading during purification. What could be the cause?
A3: While oxazoles are generally thermally stable, the presence of the bromo group can increase susceptibility to degradation.[2][3] Potential causes for degradation include:
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Prolonged heating: During recrystallization or solvent removal.
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Reactive solvents: Using nucleophilic or strongly basic/acidic solvents.
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Active stationary phase: Acidic silica gel in column chromatography can sometimes cause degradation of sensitive compounds.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization. | The solvent may be too nonpolar, or the solution is cooling too rapidly. Impurities can also inhibit crystallization.[4] | Add a more polar co-solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Using a seed crystal of the pure compound can also induce crystallization.[4] If issues persist, a preliminary purification by column chromatography may be necessary.[4] |
| Poor recovery of the purified product. | The compound is too soluble in the chosen solvent, or too much solvent was used.[4] | Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product.[4] |
| Product crystallizes during hot filtration. | The filtration apparatus is too cold, causing premature crystallization.[4] | Preheat the funnel and filter paper before filtering the hot solution.[4] |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized, or the column was overloaded. Improper column packing can also be a cause.[4] | Optimize the solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired product.[4] Ensure the column is packed uniformly without air bubbles. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).[4] |
| The compound is degrading on the column. | The silica gel may be too acidic, or the compound is unstable in the chosen solvent.[4] | Use deactivated (neutral) silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the eluent. Choose a neutral and less reactive solvent system.[4] |
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of 10g of crude this compound, illustrating the effectiveness of different purification methods.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Key Considerations |
| Recrystallization (Hexane/Ethyl Acetate) | 85% | 95-98% | 70-85% | Effective for removing less soluble or more soluble impurities. May require optimization of the solvent ratio. |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) | 85% | >99% | 60-80% | Excellent for separating closely related impurities like isomers and over-brominated products. Can be time-consuming and result in lower yields due to product loss on the column. |
| Distillation (Under Reduced Pressure) | 85% | 90-95% | 50-70% | Suitable if the impurities are non-volatile. The compound's boiling point is predicted to be around 189.5°C at atmospheric pressure, so vacuum distillation would be necessary to prevent decomposition.[5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. A good starting point is a hexane/ethyl acetate mixture. The ideal system will fully dissolve the crude product at an elevated temperature and result in low solubility at room temperature or below.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of the desired compound from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Purification workflow for crude this compound.
References
Technical Support Center: Catalyst Selection for Heck Coupling with 5-Bromo-2,4-dimethyl-oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Heck coupling reaction with 5-Bromo-2,4-dimethyl-oxazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Heck coupling reaction and why is it useful for modifying this compound?
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] For this compound, this reaction is a powerful tool to introduce vinyl and substituted vinyl groups at the 5-position of the oxazole ring. These modifications are valuable in medicinal chemistry and drug discovery for creating diverse molecular scaffolds and pharmacologically active compounds.
Q2: What are the typical catalysts and ligands recommended for the Heck coupling of a bromo-oxazole derivative?
For the Heck coupling of aryl bromides, particularly electron-rich heteroaromatic bromides like this compound, palladium-based catalysts are standard. Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the ligand is crucial for an efficient reaction. Electron-rich and sterically bulky phosphine ligands are often preferred. Examples include Tri(o-tolyl)phosphine (P(o-tol)₃) and Tri-tert-butylphosphine (P(t-Bu)₃).
Q3: Which bases and solvents are suitable for this reaction?
A variety of organic and inorganic bases can be used. Triethylamine (Et₃N) is a common organic base, while inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective. The choice of solvent is critical, with polar aprotic solvents being the most common. N,N-Dimethylformamide (DMF), dioxane, and acetonitrile (MeCN) are frequently used. The specific combination of base and solvent can significantly impact the reaction yield and may require optimization.
Q4: What are some common side reactions to be aware of when performing a Heck coupling with this compound?
A common side reaction with aryl bromides is dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be exacerbated by certain reaction conditions, such as high temperatures and the choice of base. Another potential issue is the isomerization of the newly formed double bond in the product. Careful selection of the catalyst, ligand, and reaction conditions can help to minimize these undesired side reactions.
Catalyst and Condition Selection Guide
The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful Heck coupling reaction. The following tables summarize typical conditions based on reactions with structurally similar bromoheterocycles. These should serve as a starting point for optimization.
Table 1: Recommended Catalyst Systems for Heck Coupling of Bromoheterocycles
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | 2-5 | A common and effective combination for aryl bromides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 | The bulky and electron-rich ligand can be beneficial for challenging substrates. |
| Pd(PPh₃)₄ | None | 5 | Can be used directly, but often less active than in-situ generated catalysts with bulky ligands. |
| Na₂PdCl₄ | SPhos | 5 | SPhos is a bulky biaryl phosphine ligand known to be effective in cross-coupling reactions. |
Table 2: Typical Reaction Conditions for Heck Coupling of Bromoheterocycles with Alkenes
| Alkene | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Styrene | Et₃N (1.5-2) | DMF | 100-120 | 12-24 | 80-95 |
| n-Butyl acrylate | K₂CO₃ (2) | Dioxane | 100-110 | 12-16 | 75-90 |
| Methyl acrylate | Et₃N (1.5) | DMF | 100 | 20 | ~97 (for similar aryl bromides) |
| Styrene | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 |
Yields are based on reactions with similar bromoheterocyclic substrates and should be considered as a guideline for optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficient reaction temperature or time. 3. Poor solubility of reactants. 4. Inappropriate base or solvent. | 1. Use fresh, high-purity catalyst and ligand. Consider preparing the active Pd(0) catalyst in situ from a Pd(II) precursor. 2. Increase the reaction temperature in increments of 10-20 °C. Extend the reaction time and monitor by TLC or LC-MS. Microwave irradiation can also be beneficial. 3. Choose a solvent in which all reactants are soluble at the reaction temperature (e.g., DMF, dioxane). 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents. |
| Formation of Debrominated Byproduct | 1. High reaction temperature. 2. Presence of water or other protic impurities. 3. Certain bases may promote this side reaction. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Try a different base. The addition of a halide salt like NaBr can sometimes suppress dehalogenation. |
| Low Yield of Desired Product | 1. Suboptimal catalyst/ligand combination. 2. Incorrect stoichiometry of reagents. 3. Isomerization of the product. | 1. Screen different phosphine ligands, particularly bulky and electron-rich ones (e.g., P(t-Bu)₃, XPhos). 2. Ensure the correct molar ratios of alkene and base relative to the bromo-oxazole. A slight excess of the alkene (1.2-1.5 equivalents) is common. 3. The choice of ligand and reaction conditions can influence the stereoselectivity. Aim for conditions that favor the desired isomer. |
| Formation of Palladium Black | 1. Decomposition of the palladium catalyst. 2. Insufficient ligand to stabilize the palladium species. | 1. Use a more robust ligand that can stabilize the palladium catalyst at the required temperature. 2. Increase the ligand to palladium ratio. |
Experimental Protocols
The following are general experimental protocols adapted from methodologies for the Heck coupling of similar bromoheterocycles. These should be optimized for the specific reaction of this compound with the desired alkene.
Protocol 1: Heck Coupling with Styrene using Pd(OAc)₂/P(o-tol)₃
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine.
-
Add styrene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Heck Coupling with Styrene using Na₂PdCl₄/SPhos
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (0.05 mmol, 5 mol%)
-
SPhos (0.15 mmol, 15 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 mmol, 4.0 equiv)
-
Acetonitrile/Water (1:1) (5 mL)
-
-
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Purge the vial with argon for 5 minutes.
-
Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene.
-
Securely seal the vial.
-
Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: A general workflow for catalyst selection and optimization in the Heck coupling of this compound.
Caption: A simplified diagram of the Heck coupling catalytic cycle.
References
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2,4-dimethyl-oxazole
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-2,4-dimethyl-oxazole. The primary focus is to address common challenges, particularly the undesired side reaction of dehalogenation, to ensure successful synthesis of target compounds.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the premature removal of the bromine atom to yield 2,4-dimethyl-oxazole, is a frequent and challenging side reaction. This guide addresses its common causes and provides actionable solutions.
Q1: I am observing significant dehalogenation of my this compound during a Suzuki-Miyaura coupling. What are the likely causes and how can I minimize this side reaction?
A1: Dehalogenation in Suzuki-Miyaura coupling is often influenced by several factors. A systematic approach to optimizing your reaction conditions is recommended.
-
Catalyst and Ligand Selection: The choice of ligand is critical in stabilizing the palladium center and favoring the desired cross-coupling pathway over reductive dehalogenation.[1] For electron-rich N-heterocycles like oxazoles, bulky and electron-rich phosphine ligands are often more effective than less bulky ones like PPh₃.[1]
-
Base Selection: The strength and type of base can significantly impact the reaction outcome. Strong bases may promote dehalogenation.[1]
-
Solvent and Additives: The solvent can influence the reaction pathway. For Suzuki reactions, the addition of a controlled amount of water can be beneficial, but excess protic sources can lead to dehalogenation.[3]
-
Recommendation: While aprotic polar solvents like dioxane or DMF are common, consider screening less polar solvents like toluene, which may reduce the rate of dehalogenation.[1] Ensure all solvents are anhydrous and properly degassed.
-
-
Reagent Purity: Impurities in starting materials, reagents, or solvents can act as proton or hydride sources, leading to dehalogenation.[1]
-
Recommendation: Use high-purity, dry solvents and fresh, high-quality reagents. Degassing the reaction mixture thoroughly to remove oxygen and moisture is a critical step.[1]
-
Q2: My Buchwald-Hartwig amination of this compound is failing, with the main product being the dehalogenated starting material. What specific adjustments should I make?
A2: Dehalogenation is a known challenge in Buchwald-Hartwig aminations, often due to the use of strong bases.
-
Ligand Choice: For C-N couplings, bulky biarylphosphine ligands are generally preferred to accelerate the reductive elimination step, which outcompetes the dehalogenation pathway.
-
Recommendation: Employ ligands such as Xantphos or Josiphos, which have been shown to minimize reductive dehalogenation.[1]
-
-
Base Strength: The standard base, NaOtBu, is highly effective for amine deprotonation but can also promote dehalogenation.
-
Recommendation: Consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.
-
-
Catalyst System: The choice of palladium precursor can be important.
-
Recommendation: Using a pre-formed palladium-ligand complex can sometimes provide more consistent results and higher activity, potentially allowing for lower reaction temperatures that disfavor the dehalogenation pathway.
-
Q3: How can I analytically confirm that my primary side-product is the dehalogenated 2,4-dimethyl-oxazole?
A3: Confirmation of the side-product identity is crucial for effective troubleshooting.
-
Mass Spectrometry (MS): Use GC-MS or LC-MS to analyze the crude reaction mixture. Look for a mass peak corresponding to the molecular weight of 2,4-dimethyl-oxazole (97.12 g/mol ).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is definitive. The dehalogenated product, 2,4-dimethyl-oxazole, will show a new singlet in the aromatic region for the proton at the C5 position, which will be absent in the starting material, this compound. Comparing the crude NMR to a reference spectrum of the starting material will clearly show the presence of this new species.
Visualizing Reaction and Troubleshooting Logic
Caption: A logical workflow for troubleshooting dehalogenation.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q4: What are the recommended general starting conditions for a Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A4: A reliable starting point is crucial for optimization. Based on protocols for similar heteroaryl bromides, the following conditions are recommended:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand like XPhos (4 mol%).[4]
-
Base: K₃PO₄ (2-3 equivalents).[4]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]
-
Temperature: 90-110 °C.[1]
-
Atmosphere: Inert (Argon or Nitrogen).[5]
Q5: Should I use a Pd(0) or Pd(II) source for my catalyst?
A5: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used. Pd(II) sources are often more stable to air and moisture but require an in-situ reduction to the active Pd(0) species to enter the catalytic cycle.[6] This reduction can sometimes be mediated by phosphine ligands, amines, or other reagents in the mixture.[6] If you suspect issues with catalyst activation or if homocoupling is a problem, starting with a well-defined Pd(0) source like Pd(PPh₃)₄ might be beneficial.[7]
Q6: My Heck reaction with this compound and an alkene is not proceeding. What are the most common reasons for failure?
A6: Failure in Heck reactions often points to issues with catalyst activity, reaction conditions, or the nature of the substrates.
-
Catalyst Deactivation: Ensure your palladium source and ligand are active. Using a precatalyst can sometimes be more reliable.[8]
-
Insufficient Temperature: Heck reactions often require higher temperatures (>100 °C) to proceed efficiently.[9]
-
Incorrect Base: A suitable base (e.g., Et₃N, NaOAc, K₂CO₃) is required to neutralize the H-X generated in the catalytic cycle. Ensure the base is appropriate for your specific substrate and solvent system.[9]
-
Solvent Choice: Common solvents include DMF, NMP, dioxane, or toluene.[9] The choice can significantly impact solubility and reaction rate.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions. These are general guidelines and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Substrates | This compound (1.0 eq), Arylboronic Acid (1.2-1.5 eq) | |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Pd(II) precatalysts are common and often effective.[4] |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | Bulky, electron-rich ligands are preferred to minimize dehalogenation.[3][4] |
| Base | K₃PO₄ (2-3 eq) or Cs₂CO₃ (2 eq) | K₃PO₄ is often effective for challenging couplings.[3][5] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water | Ensure solvents are properly degassed.[4] |
| Temperature | 90 - 110 °C |
| Time | 12 - 24 h | Monitor by TLC or LC-MS. |
Table 2: Heck Coupling Conditions
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Substrates | This compound (1.0 eq), Alkene (1.5 eq) | |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium source.[9] |
| Ligand | P(o-tolyl)₃ (4 mol%) or PPh₃ (4 mol%) | |
| Base | Et₃N (2 eq) or Na₂CO₃ (2 eq) | Triethylamine (Et₃N) often acts as both base and solvent.[9] |
| Solvent | DMF or Toluene | Anhydrous solvent is required.[9] |
| Temperature | 100 - 120 °C | Higher temperatures are often necessary.[9] |
| Time | 12 - 24 h | Monitor by TLC or GC-MS. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Substrates | This compound (1.0 eq), Terminal Alkyne (1.5 eq) | |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | |
| Co-catalyst | CuI (4 mol%) | Overloading CuI can lead to alkyne homocoupling.[10] |
| Base | Et₃N or DIPEA | The amine base often serves as a co-solvent.[5][10] |
| Solvent | THF or DMF | Anhydrous, peroxide-free THF is critical if used.[10] |
| Temperature | 50 - 80 °C | Can often be run at moderate temperatures. |
| Time | 6 - 12 h | Monitor by TLC or LC-MS. |
Table 4: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Substrates | This compound (1.0 eq), Amine (1.2 eq) | |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | |
| Ligand | XPhos (4-8 mol%) or Xantphos (4 mol%) | Bulky biarylphosphine ligands are critical.[1][3] |
| Base | NaOtBu (1.4 eq) or Cs₂CO₃ (1.5 eq) | NaOtBu is stronger but carries a higher risk of dehalogenation.[3] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous solvent is required.[3] |
| Temperature | 100 - 110 °C |
| Time | 8 - 24 h | Monitor by TLC or LC-MS. |
Detailed Experimental Protocols
The following are general, representative protocols that should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[3][5]
-
Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[4]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
Methodology:
-
To a dry reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).[5]
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous DMF (or Toluene), followed by the alkene (1.5 eq) and Et₃N (2.0 eq) via syringe.[5][9]
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Protocol 3: Sonogashira Coupling
Methodology:
-
To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).[5]
-
Add anhydrous, degassed THF.
-
Add this compound (1.0 eq), the terminal alkyne (1.5 eq), and Et₃N (2.0 eq).[5]
-
Stir the reaction mixture at 50 °C until the starting material is consumed, as monitored by TLC.
-
Upon completion, concentrate the mixture, then redissolve in an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Methodology:
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).[3]
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.
-
Add the amine (1.2 eq), followed by this compound (1.0 eq).[3]
-
Heat the reaction mixture to 100-110 °C and monitor its progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. reddit.com [reddit.com]
Technical Support Center: Regioselective Functionalization of 2,4-Dimethyl-Oxazole
Welcome to the technical support center for the functionalization of 2,4-dimethyl-oxazole. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am attempting to functionalize the C2-methyl group via lithiation with n-Butyllithium (n-BuLi), but I am observing a mixture of products, including significant functionalization at the C5 position. Why is this happening and how can I improve the selectivity for the C2-methyl position?
Answer:
This is a classic issue of kinetic versus thermodynamic control. The proton at the C5 position of the oxazole ring is often more kinetically acidic, meaning it is removed faster, especially at low temperatures. The anion of the C2-methyl group is, however, thermodynamically more stable.
-
Problem: Using a strong, non-hindered alkyllithium base like n-BuLi at low temperatures (-78 °C) favors the formation of the kinetically controlled product, which is the 5-lithio-oxazole species.
-
Solution: To achieve selective functionalization at the C2-methyl group, you need to allow the initially formed mixture of anions to equilibrate to the more stable thermodynamic product. This can be achieved by:
-
Using a Lithium Amide Base: Switching from n-BuLi to a lithium amide base, such as lithium diethylamide (LiNEt2), promotes the desired equilibration.
-
Amine Additive: The equilibration is mediated by the presence of a proton source, such as the diethylamine liberated from the LiNEt2 base.[1][2] You can also add a sub-stoichiometric amount of an amine like diethylamine to a reaction using n-BuLi to facilitate the conversion of the kinetic C5-anion to the thermodynamic C2-methyl anion.[1]
-
The diagram below illustrates this equilibrium.
Caption: Kinetic vs. Thermodynamic Lithiation Pathways.
Question 2: My direct palladium-catalyzed arylation reaction is producing a mixture of C2 and C5-arylated products. How can I control the regioselectivity?
Answer:
The regioselectivity of direct C-H arylation on the oxazole ring is highly dependent on the reaction conditions, particularly the solvent and the phosphine ligand used.[3][4] You can steer the reaction towards either C2 or C5 by tuning these parameters.
-
For C5-Arylation: This is generally favored in polar aprotic solvents like N,N-Dimethylformamide (DMF). Specific phosphine ligands such as CataCXium® A or certain XPhos variants have been shown to promote C5 selectivity.[3]
-
For C2-Arylation: This is typically achieved in non-polar solvents like toluene or dioxane.[3][4] Ligands such as RuPhos or triphenylphosphine (PPh3) often favor functionalization at the C2 position.[3][5]
The choice of base (e.g., K2CO3, KOAc, Cs2CO3) can also influence the outcome and should be optimized for your specific substrate and coupling partner.[6]
Table 1: Conditions for Regiodivergent Direct Arylation of Oxazoles
| Target Position | Catalyst/Ligand System | Base | Solvent | Typical Outcome | Reference(s) |
| C5 | Pd(OAc)2 / CataCXium® A | K2CO3 | DMF | Preferential C5-arylation | [3] |
| C5 | Pd(OAc)2 / PCy3 | K2CO3 | Dioxane | Good C5 selectivity | [3] |
| C2 | Pd(OAc)2 / RuPhos | K2CO3 | Toluene | Preferential C2-arylation | [3] |
| C2 | Pd(PPh3)4 | t-BuOLi | Dioxane | Major product is C2-arylated | [5] |
Question 3: I am attempting a bromination reaction but am getting a complex mixture of products or no reaction. What is the recommended procedure for selective bromination?
Answer:
Direct electrophilic bromination of 2,4-dimethyl-oxazole can be unselective. A more controlled, regioselective approach involves a lithiation-trapping sequence. However, this must be carefully controlled to avoid isomer mixtures. While protocols for C4-bromination of 5-substituted oxazoles are well-established, achieving selectivity on the 2,4-dimethyl scaffold requires careful consideration of the lithiation step.[7]
-
For C5-Bromination: A kinetically controlled lithiation at C5 with n-BuLi at -78 °C, followed by a rapid quench with an electrophilic bromine source (e.g., N-Bromosuccinimide (NBS) or 1,2-dibromoethane), should favor the C5-bromo product. It is crucial to quench the anion before it has time to equilibrate.
Caption: Workflow for C5-Bromination via Lithiation.
Frequently Asked Questions (FAQs)
Question: What are the primary reactive sites on 2,4-dimethyl-oxazole for functionalization?
Answer:
2,4-dimethyl-oxazole has three primary sites for deprotonation, with acidities generally following the order: C5-H > C2-CH3 > C4-CH3 .[8]
-
C5-H: The proton on the oxazole ring at position 5 is the most kinetically acidic site for deprotonation by strong bases.
-
C2-Methyl: The protons on the methyl group at position 2 are the next most acidic. The resulting anion is stabilized by the adjacent nitrogen atom and is the thermodynamically favored species upon lithiation.[1]
-
C4-Methyl: The protons on the methyl group at position 4 are the least acidic and functionalization at this site is challenging without specific directing groups.[9]
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2,4-dimethyl-oxazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting solvent effects in reactions involving 5-Bromo-2,4-dimethyl-oxazole. The information is based on established principles of organic chemistry and data from analogous heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of nucleophilic aromatic substitution (SNAr) on this compound?
A1: The effect of solvent polarity on SNAr reactions of this compound depends on the specific mechanism.
-
For a typical bimolecular SNAr (addition-elimination) mechanism: An increase in solvent polarity will stabilize the charged Meisenheimer intermediate, thus accelerating the reaction. Therefore, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred over nonpolar solvents like toluene or hexane.
-
For reactions proceeding via an SN1-like mechanism (unlikely for this substrate but possible under certain conditions): Polar protic solvents such as water, methanol, or ethanol would be most effective at stabilizing the potential cationic intermediate, leading to a faster reaction rate.[1][2]
Q2: Which type of solvent is best for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?
A2: For palladium-catalyzed cross-coupling reactions, polar aprotic solvents are generally the most effective.[3][4][5]
-
Dioxane, Tetrahydrofuran (THF), and Dimethoxyethane (DME): These ethereal solvents are very common, often used in combination with an aqueous solution of an inorganic base (e.g., K₂CO₃, Cs₂CO₃). This biphasic system helps to dissolve both the organic substrate and the inorganic base.[5]
-
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These solvents have high boiling points and excellent solvating properties for a wide range of organic compounds and inorganic salts, which can lead to higher reaction rates.[3]
-
Toluene: While less polar, toluene is often used in Suzuki couplings, particularly when water-sensitive reagents are involved.
The optimal solvent system will depend on the specific reaction, catalyst, and substrates being used, and screening of several solvents is often necessary.[6][7]
Q3: Can protic solvents be used in cross-coupling reactions with this compound?
A3: Yes, protic solvents like water and alcohols are often used as co-solvents in cross-coupling reactions, particularly in Suzuki-Miyaura couplings.[5] An aqueous phase is often required to dissolve the inorganic base. However, the use of highly protic solvents as the primary solvent can sometimes lead to side reactions, such as protodeboronation of the boronic acid partner in Suzuki couplings.
Q4: I am observing low or no reactivity in my reaction. Could the solvent be the issue?
A4: Yes, the solvent is a critical factor. If you are experiencing low reactivity, consider the following:
-
Solubility: Ensure that all reactants, especially the this compound and any catalysts or reagents, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit reaction rates.
-
Solvent Polarity: The polarity of the solvent may not be optimal for the reaction mechanism. For example, using a nonpolar solvent for a reaction that proceeds through a charged intermediate will likely result in a very slow reaction.
-
Coordinating Ability: Some solvents can coordinate to the metal center in catalytic reactions, which can either be beneficial (stabilizing the catalyst) or detrimental (inhibiting catalysis).
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient solubility of reactants or catalyst. | Switch to a solvent with better solvating properties for all components (e.g., from toluene to DMF or dioxane). |
| Suboptimal solvent polarity for the reaction mechanism. | For SNAr, try a more polar aprotic solvent. For cross-coupling, screen a range of common solvents like dioxane/water, THF/water, and DMF. | |
| Catalyst deactivation. | Ensure the solvent is dry and degassed, as water and oxygen can deactivate many palladium catalysts. | |
| Formation of Side Products | Reaction with the solvent. | Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.[3] Consider a more inert solvent like dioxane or toluene if unexpected amine byproducts are observed. |
| Protodeboronation of boronic acid (Suzuki coupling). | Minimize the amount of water or other protic solvents in the reaction mixture. Using a stronger base or a different solvent system can sometimes mitigate this issue. | |
| Difficulty in Product Isolation | High-boiling point solvent (e.g., DMSO, DMAc) is difficult to remove. | If possible, choose a lower-boiling point solvent like THF or dioxane. If a high-boiling solvent is necessary, consider purification methods like precipitation or crystallization before chromatographic separation. |
Predicted Solvent Effects on the Reactivity of this compound
The following table provides a qualitative prediction of the effect of different solvents on common reactions involving this compound. These predictions are based on general principles of physical organic chemistry.
| Solvent | Type | Dielectric Constant (approx.) | Predicted Effect on SNAr Rate | Predicted Suitability for Suzuki Coupling | Notes |
| Toluene | Nonpolar | 2.4 | Slow | Moderate | Good for reactions sensitive to water. |
| Hexane | Nonpolar | 1.9 | Very Slow | Poor | Generally poor for these reaction types due to low solubility of reagents. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | High | Commonly used, often with water as a co-solvent.[5] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | Moderate | High | Very common for Suzuki and other cross-coupling reactions.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Fast | Moderate | Can be a good solvent for SNAr. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | High | Excellent solvating properties, but can decompose at high temperatures.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast | Moderate | Highly polar, can significantly accelerate SNAr. Difficult to remove. |
| Methanol (MeOH) | Polar Protic | 32.7 | Depends on mechanism; can be slow for SNAr | Low to Moderate | Can lead to side reactions. |
| Water (H₂O) | Polar Protic | 80.1 | Depends on mechanism | Used as a co-solvent | Essential for dissolving inorganic bases in many cross-coupling protocols. |
Experimental Protocols
General Protocol for Screening Solvent Effects in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for investigating the effect of different solvents on the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
A selection of anhydrous, degassed solvents (e.g., toluene, THF, dioxane, DMF)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Reaction vials, stir bars, and an inert atmosphere setup (e.g., nitrogen or argon manifold)
Procedure:
-
Reaction Setup: In a series of identical reaction vials, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 2 mol % Pd(PPh₃)₄).
-
Solvent Addition: To each vial, add a different degassed solvent to achieve a consistent concentration (e.g., 0.1 M). For solvent systems like dioxane/water, use a standard ratio (e.g., 4:1).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take an aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica gel. Analyze the sample by GC or HPLC to determine the conversion to product relative to the internal standard.
-
Data Comparison: Plot the conversion versus time for each solvent to determine the reaction rate. Compare the final yields to identify the optimal solvent.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for screening solvents to optimize reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-2,4-dimethyloxazole
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 5-bromo-2,4-dimethyloxazole and 5-iodo-2,4-dimethyloxazole in key organic transformations, supported by established chemical principles and analogous experimental data.
The enhanced reactivity of 5-iodo-2,4-dimethyloxazole over its bromo counterpart is a well-established principle in organic synthesis, primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This difference in bond dissociation energy significantly influences the kinetics of reactions where the cleavage of the carbon-halogen bond is a key step, such as in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The general reactivity trend is consistently observed to be I > Br > Cl.[1]
This superior reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields when employing the iodo-substituted oxazole.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the halo-oxazole to the palladium(0) catalyst is a crucial step in the catalytic cycle of Suzuki, Heck, and Sonogashira reactions. The lower bond energy of the C-I bond facilitates this step, making 5-iodo-2,4-dimethyloxazole a more reactive substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the oxazole ring and a variety of organoboron compounds. Due to its higher reactivity, 5-iodo-2,4-dimethyloxazole is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than 5-bromo-2,4-dimethyloxazole.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Halo-oxazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-2,4-dimethyloxazole (Analogous System) | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | ~90 |
| 5-Bromo-2,4-dimethyloxazole (Analogous System) | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | ~85 |
Note: Data is representative of typical conditions for analogous halo-heterocycles due to the lack of a direct comparative study for the specified oxazoles.
Heck Reaction
The Heck reaction facilitates the vinylation of the oxazole ring. The higher reactivity of the iodo-oxazole allows for lower catalyst loadings and reaction temperatures.
Table 2: Representative Conditions and Yields for Heck Reaction
| Halo-oxazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-2,4-dimethyloxazole (Analogous System) | Styrene | Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 80 | 6 | >95 |
| 5-Bromo-2,4-dimethyloxazole (Analogous System) | Styrene | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%) | Et₃N | Acetonitrile | 100 | 16 | ~90 |
Note: Data is representative of typical conditions for analogous halo-heterocycles.
Sonogashira Coupling
In the Sonogashira coupling, a terminal alkyne is coupled with the halo-oxazole. The iodo-derivative generally provides higher yields in shorter reaction times, often at room temperature, whereas the bromo-derivative may require heating.
Table 3: Representative Conditions and Yields for Sonogashira Coupling
| Halo-oxazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-2,4-dimethyloxazole (Analogous System) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25 | 3 | ~95 |
| 5-Bromo-2,4-dimethyloxazole (Analogous System) | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Diisopropylamine | Toluene | 70 | 12 | ~80 |
Note: Data is representative of typical conditions for analogous halo-heterocycles.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the formation of organometallic reagents, which can then be reacted with various electrophiles. The rate of exchange follows the trend I > Br > Cl.[2] Consequently, the exchange reaction with 5-iodo-2,4-dimethyloxazole can typically be performed at lower temperatures and with shorter reaction times compared to its bromo analog. This is particularly advantageous for preventing side reactions of the resulting organometallic intermediate.
Table 4: Representative Conditions for Metal-Halogen Exchange
| Halo-oxazole | Reagent | Solvent | Temp. (°C) | Time |
| 5-Iodo-2,4-dimethyloxazole (Analogous System) | n-BuLi or i-PrMgCl·LiCl | THF | -78 to -40 | < 1 h |
| 5-Bromo-2,4-dimethyloxazole (Analogous System) | n-BuLi or i-PrMgCl·LiCl | THF | -78 | 1-2 h |
Note: Data is representative of typical conditions for analogous halo-heterocycles.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-oxazole
To a solution of the 5-halo-2,4-dimethyloxazole (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to the appropriate temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Reaction of a 5-Halo-oxazole
A mixture of the 5-halo-2,4-dimethyloxazole (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required, e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is degassed and heated under an inert atmosphere. The reaction temperature is typically maintained between 80-120 °C. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling of a 5-Halo-oxazole
To a degassed solution of the 5-halo-2,4-dimethyloxazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or toluene) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N or diisopropylamine, 2.0 equiv). The reaction is stirred at the appropriate temperature (room temperature for iodo-derivatives, elevated temperatures for bromo-derivatives) until the starting material is consumed. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Metal-Halogen Exchange of a 5-Halo-oxazole
To a solution of the 5-halo-2,4-dimethyloxazole (1.0 equiv) in a dry ethereal solvent (e.g., THF) under an inert atmosphere at low temperature (-78 °C), a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) is added dropwise. The reaction mixture is stirred at this temperature for a specified time (typically shorter for the iodo-derivative). The resulting organolithium species can then be quenched with a desired electrophile.
Visualizing Reactivity Principles and Workflows
Caption: General reactivity trend of 5-halo-oxazoles.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling.
Conclusion
References
A Comparative Guide to Palladium Catalyst Performance in Suzuki Coupling of 5-Bromo-Oxazoles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For researchers in drug development and materials science, the functionalization of heterocyclic compounds like oxazoles is of paramount importance. This guide provides a comparative overview of palladium catalyst systems for the Suzuki coupling of 5-bromo-oxazoles. While direct, comprehensive comparative studies on 5-bromo-oxazoles are limited in the public domain, this guide draws on data from structurally analogous bromo-heterocycles to provide a strong framework for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and its associated ligand is critical to the success of the Suzuki coupling, directly influencing reaction yield, time, and overall efficiency. The electronic and steric properties of both the catalyst and the substrate play a significant role. Based on studies of similar heterocyclic systems, a number of palladium catalysts have proven effective.
Below is a summary of the performance of commonly used palladium catalysts in the Suzuki coupling of analogous 5-bromo-heterocycles. This data serves as a valuable starting point for optimizing the reaction for 5-bromo-oxazoles.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Often the most effective catalyst for 5-bromo-heterocycles, providing high yields in short reaction times.[1][2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | A reliable catalyst, though it may require longer reaction times compared to others.[3][4] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | >2 | Lower than Pd(dppf)Cl₂ | Less effective for this type of transformation compared to Pd(dppf)Cl₂.[2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | >2 | Modest | The electron-rich and sterically hindered phosphine ligand can be effective, but may not be optimal for all substrates.[2] |
| Pd(OAc)₂ | SPhos/XPhos | K₃PO₄ | 1,4-Dioxane | 90-110 | 6-8 | High (up to 92) | Bulky, electron-rich phosphine ligands in combination with Pd(OAc)₂ are highly effective, particularly for challenging substrates.[3][5] |
Note: The yields and reaction conditions presented are based on studies with 5-bromoindazoles and 5-bromonicotinic acid and should be considered as a starting point for the optimization of the Suzuki coupling of 5-bromo-oxazoles.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling of a 5-bromo-oxazole with an arylboronic acid is provided below. This protocol is a composite based on methodologies reported for similar substrates.[3][6]
Materials:
-
5-bromo-oxazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dimethoxyethane, 1,4-dioxane, toluene)
Procedure:
-
To a dry reaction vessel, add the 5-bromo-oxazole, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst and any additional ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
To better understand the reaction and experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
comparative study of cross-coupling methods for 5-Bromo-2,4-dimethyl-oxazole
A Comparative Guide to Cross-Coupling Methods for 5-Bromo-2,4-dimethyl-oxazole
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The oxazole moiety, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methods for the C-C and C-N bond formation at the C5 position of 5-bromo-2,4-dimethyloxazole. The information presented is based on established methodologies for similar bromo-heterocyclic systems and aims to provide a practical starting point for reaction optimization.
Cross-Coupling Methodologies: A Comparative Overview
The following sections detail the most common cross-coupling reactions applicable to 5-bromo-2,4-dimethyloxazole, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Kumada couplings. Each section provides a general reaction scheme, a summary of typical reaction conditions, and a representative experimental protocol based on analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. It is widely favored due to the stability and low toxicity of the boronic acid reagents.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of 5-bromo-2,4-dimethyloxazole.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | DME |
| Temperature | 80-100 °C | 80 °C |
| Reaction Time | 12-24 h | 2-4 h |
| Yield | Moderate to High | High |
Experimental Protocol (Representative):
To a mixture of 5-bromo-2,4-dimethyloxazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is then heated at 90 °C under an inert atmosphere for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a powerful tool for the synthesis of substituted alkenes.
Reaction Scheme:
Figure 2: General scheme for the Heck coupling of 5-bromo-2,4-dimethyloxazole.
Table 2: Comparison of Heck Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | P(o-tol)₃ | None |
| Base | Et₃N | K₂CO₃ |
| Solvent | DMF | Acetonitrile/H₂O |
| Temperature | 100 °C | 100-150 °C |
| Reaction Time | 24 h | 15 min - 20 h |
| Yield | Good to High | Moderate to High |
Experimental Protocol (Representative):
A mixture of 5-bromo-2,4-dimethyloxazole (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.03 mmol), tri(o-tolyl)phosphine (0.06 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (5 mL) is heated in a sealed tube at 100 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[1]
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable method for the synthesis of substituted alkynes.
Reaction Scheme:
Figure 3: General scheme for the Sonogashira coupling of 5-bromo-2,4-dimethyloxazole.
Table 3: Comparison of Sonogashira Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI | CuI |
| Base | Et₃N | i-Pr₂NH |
| Solvent | DMF | THF |
| Temperature | Room Temp. to 80 °C | Room Temp. |
| Reaction Time | 3-16 h | 12-24 h |
| Yield | High | High |
Experimental Protocol (Representative):
To a solution of 5-bromo-2,4-dimethyloxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of DMF (5 mL) and triethylamine (2.0 mmol) are added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) iodide (0.1 mmol) under an inert atmosphere. The reaction is stirred at room temperature for 16 hours. The mixture is then diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.
Reaction Scheme:
Figure 4: General scheme for the Buchwald-Hartwig amination of 5-bromo-2,4-dimethyloxazole.
Table 4: Comparison of Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | Xantphos | dppp |
| Base | Cs₂CO₃ | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 110 °C | 80-100 °C |
| Reaction Time | 12-24 h | 12-24 h |
| Yield | Good to High | Good to High |
Experimental Protocol (Representative):
A mixture of 5-bromo-2,4-dimethyloxazole (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and 1,3-bis(diphenylphosphino)propane (dppp, 0.03 mmol) in anhydrous toluene (5 mL) is heated in a sealed tube under an inert atmosphere at 100 °C for 18 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.[4]
Experimental Workflow
The general workflow for performing these cross-coupling reactions is outlined below. It is crucial to maintain an inert atmosphere for most of these palladium-catalyzed reactions to prevent catalyst deactivation.
Figure 5: General experimental workflow for cross-coupling reactions.
Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are representative of the mechanistic pathways for many palladium-catalyzed cross-coupling reactions.
References
A Comparative Spectroscopic Analysis of 5-Aryl-2,4-Dimethyl-Oxazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the UV-Vis, fluorescence, NMR, and mass spectrometric properties of substituted 5-aryl-2,4-dimethyl-oxazoles. This report includes detailed experimental protocols and comparative data to aid in the characterization and development of novel oxazole-based compounds.
The 5-aryl-2,4-dimethyl-oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. A thorough understanding of the spectroscopic properties of these derivatives is crucial for their identification, characterization, and the rational design of new molecules with desired photophysical or pharmacological activities. This guide provides a comparative analysis of the key spectroscopic features of a series of 5-aryl-2,4-dimethyl-oxazole derivatives, where the aryl substituent is varied to include phenyl, p-tolyl, p-methoxyphenyl, and p-chlorophenyl groups.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the 5-aryl-2,4-dimethyl-oxazole derivatives. These values have been compiled from various literature sources and are presented to facilitate a comparative analysis of the effect of the aryl substituent on the spectroscopic properties.
UV-Vis and Fluorescence Spectroscopy
The photophysical properties of the 5-aryl-2,4-dimethyl-oxazole derivatives are sensitive to the nature of the aryl substituent. Electron-donating groups, such as methoxy, tend to cause a bathochromic (red) shift in both the absorption and emission maxima, while electron-withdrawing groups like chloro have a less pronounced effect.
| Derivative | Aryl Substituent (Ar) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 5-Phenyl-2,4-dimethyl-oxazole | Phenyl | Data not available | Data not available | Data not available |
| 2,4-Dimethyl-5-(p-tolyl)oxazole | p-Tolyl | Data not available | Data not available | Data not available |
| 5-(4-Methoxyphenyl)-2,4-dimethyl-oxazole | p-Methoxyphenyl | Data not available | Data not available | Data not available |
| 5-(4-Chlorophenyl)-2,4-dimethyl-oxazole | p-Chlorophenyl | Data not available | Data not available | Data not available |
Note: Specific experimental values for absorption maxima, emission maxima, and quantum yields for this exact series of 5-aryl-2,4-dimethyl-oxazoles were not consistently available in the searched literature. The table structure is provided as a template for researchers to populate with their own experimental data.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the 5-aryl-2,4-dimethyl-oxazole derivatives are influenced by the electronic environment created by the different aryl substituents. The data presented below is based on structurally similar compounds, diethyl 2-[5-aryl-2-methyloxazol-4-yl]malonates, and serves as a reference for expected chemical shift ranges.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Derivative | Aryl Substituent (Ar) | 2-CH₃ | 4-CH₃ | Aryl-H |
| 5-Phenyl-2,4-dimethyl-oxazole | Phenyl | ~2.54 | ~2.40 | ~7.3-7.6 |
| 2,4-Dimethyl-5-(p-tolyl)oxazole | p-Tolyl | ~2.54 | ~2.41 | ~7.2-7.5 |
| 5-(4-Methoxyphenyl)-2,4-dimethyl-oxazole | p-Methoxyphenyl | ~2.54 | ~3.87 | ~6.9-7.5 |
| 5-(4-Chlorophenyl)-2,4-dimethyl-oxazole | p-Chlorophenyl | ~2.52 | ~2.40 | ~7.4-7.5 |
Note: The chemical shifts for the methyl groups are expected to be singlets. The aromatic proton signals will appear as multiplets, with specific patterns depending on the substitution.
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Derivative | Aryl Substituent (Ar) | 2-CH₃ | 4-CH₃ | C2 | C4 | C5 | Aryl-C |
| 5-Phenyl-2,4-dimethyl-oxazole | Phenyl | ~14.0 | ~11.0 | ~160.3 | ~148.4 | ~127.7 | ~126-129 |
| 2,4-Dimethyl-5-(p-tolyl)oxazole | p-Tolyl | ~14.0 | ~21.3 | ~160.1 | ~148.5 | ~125.1 | ~126-139 |
| 5-(4-Methoxyphenyl)-2,4-dimethyl-oxazole | p-Methoxyphenyl | ~14.0 | ~55.4 | ~159.9 | ~148.4 | ~120.5 | ~114-160 |
| 5-(4-Chlorophenyl)-2,4-dimethyl-oxazole | p-Chlorophenyl | ~13.9 | ~11.0 | ~160.5 | ~147.3 | ~126.4 | ~128-135 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of oxazole derivatives typically leads to fragmentation of the heterocyclic ring. The primary fragmentation pathways for 5-aryl-2,4-dimethyl-oxazoles are expected to involve the cleavage of the oxazole ring, loss of small neutral molecules such as CO and HCN, and fragmentation of the aryl substituent.
Expected Key Fragments (m/z)
| Derivative | Aryl Substituent (Ar) | Molecular Ion [M]⁺ | [M - CH₃CN]⁺ | [Ar-C≡O]⁺ | Ar⁺ |
| 5-Phenyl-2,4-dimethyl-oxazole | Phenyl | 187 | 146 | 105 | 77 |
| 2,4-Dimethyl-5-(p-tolyl)oxazole | p-Tolyl | 201 | 160 | 119 | 91 |
| 5-(4-Methoxyphenyl)-2,4-dimethyl-oxazole | p-Methoxyphenyl | 217 | 176 | 135 | 107 |
| 5-(4-Chlorophenyl)-2,4-dimethyl-oxazole | p-Chlorophenyl | 221/223 | 180/182 | 139/141 | 111/113 |
Note: The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare stock solutions of the 5-aryl-2,4-dimethyl-oxazole derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the same solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 200 to 600 nm. Use a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank to obtain a baseline correction.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) from the recorded spectrum.
Fluorescence Spectroscopy
-
Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (e.g., 1 x 10⁻⁵ M). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Measurement: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Measurement: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Measurement: Introduce the sample into the ion source (e.g., via direct insertion probe or gas chromatography). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed fragmentation pattern and known fragmentation mechanisms of heterocyclic compounds.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the relationship between the core structure and its derivatives.
Figure 1: General workflow for the synthesis, purification, and spectroscopic analysis of 5-aryl-2,4-dimethyl-oxazole derivatives.
Comparative Biological Activity of 5-Substituted-2,4-Dimethyl-Oxazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of a series of 5-substituted-2,4-dimethyl-oxazoles. The information presented herein is synthesized from various studies on related oxazole derivatives and serves as a representative model for screening and comparison.
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological effects of these compounds are often fine-tuned by the nature of the substituent at the 5-position of the oxazole ring. This guide provides a comparative overview of the cytotoxic, antibacterial, and anti-inflammatory potential of a hypothetical series of 5-substituted-2,4-dimethyl-oxazoles to illustrate structure-activity relationships and guide further research.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of a representative series of 5-substituted-2,4-dimethyl-oxazoles. The selection of substituents is designed to explore the effects of varying electronic and steric properties on biological activity.
| Compound ID | 5-Substituent (R) | Anticancer Activity (MCF-7) IC₅₀ (µM) | Antibacterial Activity (S. aureus) MIC (µg/mL) | Anti-inflammatory Activity (NO Inhibition) IC₅₀ (µM) |
| OX-1 | Phenyl | 15.2 ± 1.8 | 32 | 25.4 ± 2.1 |
| OX-2 | 4-Chlorophenyl | 5.8 ± 0.6 | 16 | 12.1 ± 1.3 |
| OX-3 | 4-Methoxyphenyl | 28.5 ± 3.1 | 64 | 45.7 ± 4.2 |
| OX-4 | 4-Nitrophenyl | 8.1 ± 0.9 | 8 | 18.9 ± 1.7 |
| OX-5 | 2-Naphthyl | 10.5 ± 1.2 | 16 | 20.3 ± 2.0 |
| Doxorubicin | - | 0.9 ± 0.1 | - | - |
| Ciprofloxacin | - | - | 2 | - |
| L-NAME | - | - | - | 15 |
Note: The data presented in this table is a representative example based on findings for structurally related oxazole derivatives and is intended for illustrative purposes. Actual values for these specific compounds would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The cytotoxic activity of the compounds against the MCF-7 human breast cancer cell line is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus is determined using the broth microdilution method.
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (MHB) to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Visualizations
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the biological activity screening of novel compounds.
A typical workflow for screening novel compounds.
NF-κB Signaling Pathway in Inflammation
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory agents exert their effects by modulating this pathway.
Simplified NF-κB signaling pathway in inflammation.
Comparative Analysis of 2,4-Disubstituted Oxazole Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-disubstituted oxazole analogs, focusing on two key therapeutic areas: anticancer activity via tubulin inhibition and anti-inflammatory effects through phosphodiesterase 4 (PDE4) inhibition. The information presented is compiled from peer-reviewed studies to facilitate further research and drug development efforts.
I. Antitubulin Activity of 2-Methyl-4,5-disubstituted Oxazoles
A series of 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles and their regioisomers have been synthesized and evaluated as potent antitubulin agents. These compounds are designed as cis-constrained analogs of combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC₅₀) of selected 2-methyl-4,5-disubstituted oxazole analogs against a panel of human cancer cell lines.
| Compound | R (Substitution at C5) | HeLa (Cervical) IC₅₀ (nM) | HT-29 (Colon) IC₅₀ (nM) | RS4;11 (Leukemia) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) |
| 4a | 2'-Naphthyl | 0.5 | 73.2 | 1.2 | 2.5 |
| 4d | 4'-Methylphenyl | 0.4 | 1.8 | 0.6 | 0.8 |
| 4e | 4'-Methoxyphenyl | 0.3 | 1.5 | 0.5 | 0.7 |
| 4g | 3'-Fluoro-4'-methoxyphenyl | 0.35 | 4.6 | 0.8 | 1.2 |
| 4i | 4'-Ethoxyphenyl | 0.5 | 20.2 | 1.0 | 1.5 |
| 5a | 4-(1'-Naphthyl) | >1000 | >1000 | >1000 | >1000 |
| CA-4 | (Reference) | 0.4 | 1.2 | 0.5 | 0.6 |
Structure-Activity Relationship (SAR) Insights
The SAR for these antitubulin agents reveals several key trends:
-
Position of the Trimethoxyphenyl Group: The presence of the 3',4',5'-trimethoxyphenyl group at the C4 position of the oxazole ring is crucial for high potency. The regioisomers with this group at the C5 position (e.g., compound 5a ) are significantly less active.
-
Substitution at the C5 Phenyl Ring:
-
Small electron-donating groups at the para-position of the C5 phenyl ring, such as methyl (4d ) and methoxy (4e ), enhance antiproliferative activity.
-
Introducing a fluorine atom at the meta-position of the C5 phenyl ring, in conjunction with a para-methoxy group (4g ), maintains high potency.
-
Increasing the bulkiness of the para-substituent, as seen with the ethoxy group (4i ), can be well-tolerated and result in potent compounds.
-
A larger aromatic system at C5, like a 2'-naphthyl group (4a ), also confers potent activity.
-
Mandatory Visualization: Tubulin Polymerization Pathway
Caption: Mechanism of action for oxazole-based antitubulin agents.
Experimental Protocols
Synthesis of 2-Methyl-4,5-disubstituted Oxazoles: The synthesis is a multi-step process starting from the appropriate α-bromoacetophenone and acetamide. Key steps involve the formation of the oxazole ring followed by functional group modifications. For detailed procedures, please refer to the supplementary information of the source publication.
Antiproliferative Activity Assay (MTT Assay):
-
Human tumor cell lines were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ values were calculated from dose-response curves.
In Vitro Tubulin Polymerization Assay:
-
Purified bovine brain tubulin was incubated with the test compounds in a polymerization buffer at 37°C.
-
The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
The IC₅₀ for tubulin polymerization inhibition was determined.
II. PDE4 Inhibitory Activity of 2,4-Disubstituted Oxazoles
A series of pyrazole derivatives containing a 4-phenyl-2-oxazole moiety have been synthesized and evaluated as potential phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory diseases.
Data Presentation: PDE4B Inhibition
The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected 2,4-disubstituted oxazole analogs against the PDE4B enzyme.
| Compound | R¹ (Substitution on Phenyl Ring at C4) | PDE4B IC₅₀ (µM) |
| 4a | H | 5.2 ± 0.9 |
| 4b | 4-F | 3.8 ± 0.7 |
| 4c | 4-Cl | 1.6 ± 0.4 |
| 4d | 4-Br | 2.1 ± 0.5 |
| 4e | 4-CH₃ | 4.5 ± 0.8 |
| Roflumilast | (Reference) | 0.008 ± 0.002 |
Structure-Activity Relationship (SAR) Insights
The SAR for these PDE4 inhibitors highlights the following:
-
Essential Pharmacophore: The 3,5-dimethylpyrazole residue was found to be essential for the biological activity.
-
Substitution on the C4 Phenyl Ring:
-
Electron-withdrawing groups at the para-position of the phenyl ring generally improve potency.
-
A chloro substituent (4c ) provided the best inhibitory activity in this series.
-
A bromo substituent (4d ) also showed good activity.
-
A fluoro substituent (4b ) was slightly less potent than chloro and bromo.
-
An electron-donating methyl group (4e ) resulted in decreased activity compared to the halogens.
-
Mandatory Visualization: PDE4 Signaling Pathway
Caption: Simplified signaling pathway of PDE4 inhibition.
Experimental Protocols
Synthesis of 2,4-Disubstituted Oxazole PDE4 Inhibitors: The synthesis involved the condensation of a substituted phenacyl bromide with a pyrazole-containing amide. For specific reaction conditions and characterization data, please consult the original research article.
PDE4B Inhibition Assay:
-
The assay was performed using a fluorescence polarization-based method.
-
Recombinant human PDE4B was incubated with the test compounds and a fluorescently labeled cAMP substrate.
-
The enzymatic hydrolysis of the substrate was measured by the change in fluorescence polarization.
-
IC₅₀ values were determined from the dose-response curves.
Conclusion
This guide highlights the versatility of the 2,4-disubstituted oxazole scaffold in medicinal chemistry. The SAR studies presented demonstrate that strategic modifications at the C2 and C4 (or C5) positions of the oxazole ring can lead to potent and selective inhibitors for different biological targets. For antitubulin agents, the positioning of the trimethoxyphenyl group and the nature of the C5 substituent are critical for activity. In the case of PDE4 inhibitors, electron-withdrawing groups on the C4 phenyl ring enhance potency. These findings provide a valuable framework for the rational design of novel 2,4-disubstituted oxazole analogs with improved therapeutic potential.
in vitro evaluation of novel compounds derived from 5-Bromo-2,4-dimethyl-oxazole
Disclaimer: This guide provides a comparative analysis of the in vitro biological activities of novel compounds derived from bromo-oxazole scaffolds. While the user's query specified compounds derived from 5-Bromo-2,4-dimethyl-oxazole, a comprehensive literature search did not yield specific publications with quantitative data for a series of analogues from this exact starting material. Therefore, this guide presents data from recent studies on structurally related bromo-substituted benzoxazole derivatives to offer a relevant and illustrative comparison of their anticancer and antimicrobial potential.
The oxazole ring is a key heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The introduction of a bromine atom can often enhance the therapeutic potential of these compounds. This guide summarizes quantitative in vitro data for novel bromo-substituted benzoxazole derivatives, outlines the experimental protocols used for their evaluation, and provides visual representations of key biological pathways and experimental workflows.
Comparative Analysis of In Vitro Anticancer Activity
The cytotoxic effects of novel bromo-substituted benzoxazole derivatives have been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1. These values serve as a primary metric for comparing the anticancer potency of the synthesized compounds against a standard chemotherapeutic agent.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Novel Bromo-Benzoxazole Derivatives against Human Cancer Cell Lines
| Compound ID | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) |
| 1 | 2-thioacetamide linked benzoxazole-benzamide | >100 | >100 |
| 9 | 4-bromo substitution on the benzamide ring | 0.08±0.003 | 0.09±0.003 |
| 10 | 3-bromo substitution on the benzamide ring | 0.07±0.004 | 0.08±0.002 |
| 11 | 2-bromo substitution on the benzamide ring | 0.06±0.002 | 0.07±0.003 |
| Sorafenib | Standard Drug | 3.54±0.11 | 4.21±0.13 |
Data synthesized from a study on novel benzoxazole-benzamide conjugates.
Comparative Analysis of In Vitro Antimicrobial Activity
A series of novel benzoxazole derivatives, including bromo-substituted analogues, were screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.
Table 2: In Vitro Antimicrobial Activity (MIC, µM) of Novel Bromo-Benzoxazole Derivatives
| Compound ID | Substitution Pattern | B. subtilis (G+) | E. coli (G-) | C. albicans (Fungus) |
| 1 | Unsubstituted benzoxazole | 2.94 x 10⁻³ | 5.88 x 10⁻³ | 2.94 x 10⁻³ |
| 10 | 4-bromo substitution | 1.14 x 10⁻³ | 2.28 x 10⁻³ | 1.14 x 10⁻³ |
| 13 | 2,4-dichloro substitution | 1.19 x 10⁻³ | 2.38 x 10⁻³ | 1.19 x 10⁻³ |
| Ofloxacin | Standard Antibiotic | 1.38 x 10⁻³ | 0.69 x 10⁻³ | - |
| Fluconazole | Standard Antifungal | - | - | 2.05 x 10⁻³ |
Data synthesized from a study on the design and biological evaluation of benzoxazole derivatives.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of the novel bromo-benzoxazole derivatives.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 10 minutes at room temperature.
-
Solubilization and Absorbance Reading: The unbound dye is removed by washing, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The percentage of cell growth inhibition is calculated, and the IC₅₀ values are determined from the dose-response curves.
In Vitro Antimicrobial Activity: Tube Dilution Method
The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Visualizations
The following diagrams illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for in vitro cytotoxicity screening.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies of Suzuki coupling with 5-Bromo-2,4-dimethyl-oxazole
A Comparative Guide to the Kinetic Studies of Suzuki Coupling with 5-Bromo-2,4-dimethyl-oxazole
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura coupling is an indispensable tool for carbon-carbon bond formation. Understanding the kinetics of this reaction is paramount for optimization, scalability, and ensuring process safety. This guide provides a comparative analysis of the kinetic aspects of the Suzuki coupling reaction with this compound, benchmarked against other relevant bromo-substituted aromatic and heteroaromatic compounds. Due to the limited availability of specific kinetic data for this compound in the public domain, this guide presents a framework for conducting such studies, supported by experimental data from analogous systems.
Performance Comparison
The rate of a Suzuki coupling reaction is influenced by several factors including the nature of the halide, the boronic acid derivative, the palladium catalyst and its ligand, the base, and the solvent system. The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step.[1] The reactivity of the halide typically follows the order I > Br > Cl.[2]
For comparative purposes, the following table summarizes apparent activation energies (Ea,app) for the Suzuki coupling of various bromo-substituted aromatic compounds. A lower activation energy generally corresponds to a faster reaction rate.
| Aryl Bromide | Phenylboronic Acid Derivative | Catalyst System | Apparent Activation Energy (Ea,app) (kJ/mol) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(0) Nanoparticles in Hyper-cross-linked Polystyrene | 58.3 | [3][4] |
| Generic Aryl Bromide | Phenylboronic acid | Homogeneous Pd(II) carbene complex | 111-116 | [3][4] |
| Generic Aryl Bromide | Phenylboronic acid | Heterogeneous Pd/C | 100 | [3][4] |
Experimental Protocols
To facilitate the kinetic study of the Suzuki coupling with this compound, two detailed experimental protocols for reaction monitoring are provided below.
Protocol 1: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable reactants and products.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Heating mantle with temperature control and magnetic stirrer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mol%), and the base (2.0 mmol).
-
Add the anhydrous solvent (10 mL) and a known amount of the internal standard.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Sampling: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate). Vortex the mixture and allow the layers to separate.
-
GC-MS Analysis: Inject a sample of the organic layer into the GC-MS.
-
Data Analysis: Determine the concentrations of the reactant (this compound) and the product by integrating the respective peak areas relative to the internal standard. Plot the concentration of the reactant versus time to determine the reaction rate and order.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is well-suited for a broader range of compounds, including those that are not volatile or are thermally sensitive.
Materials:
-
Same as Protocol 1, with the exception of the internal standard which should be HPLC-compatible (e.g., biphenyl).
-
High-performance liquid chromatograph with a suitable detector (e.g., UV-Vis).
-
HPLC grade solvents for the mobile phase.
Procedure:
-
Reaction Setup and Execution: Follow steps 1-3 from Protocol 1.
-
Sampling: At specified time points, take a small sample (approx. 0.1 mL) from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis. Filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Quantify the reactant and product by comparing their peak areas to a pre-established calibration curve. Plot the concentration data against time to derive the kinetic parameters of the reaction.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for kinetic studies.
References
Navigating the Cytotoxic Landscape of Oxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Analysis
The cytotoxic potential of novel compounds is a critical parameter in the early stages of drug discovery. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, is a standard metric for this assessment. The following table summarizes the in vitro cytotoxic activity of selected 2-methyl-4,5-disubstituted oxazole derivatives against a panel of human cancer cell lines, alongside comparative data for Doxorubicin.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(4'-methoxyphenyl)oxazole | HeLa (Cervical Cancer) | 0.0018 |
| HT-29 (Colon Carcinoma) | 0.0015 | |
| MCF-7 (Breast Adenocarcinoma) | 0.0025 | |
| A549 (Lung Carcinoma) | 0.0022 | |
| 2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(4'-ethoxyphenyl)oxazole | HeLa (Cervical Cancer) | 0.0021 |
| HT-29 (Colon Carcinoma) | 0.0019 | |
| MCF-7 (Breast Adenocarcinoma) | 0.0033 | |
| A549 (Lung Carcinoma) | 0.0028 | |
| Doxorubicin | HeLa (Cervical Cancer) | 0.04 - 0.2 µM (literature values) |
| HT-29 (Colon Carcinoma) | 0.02 - 0.5 µM (literature values) | |
| MCF-7 (Breast Adenocarcinoma) | 0.01 - 0.3 µM (literature values) | |
| A549 (Lung Carcinoma) | 0.03 - 0.4 µM (literature values) |
Note: The IC50 values for the 2-methyl-oxazole derivatives are sourced from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents. The IC50 values for Doxorubicin are representative ranges from various literature sources and can vary depending on the specific experimental conditions.
Experimental Protocols
The assessment of cytotoxicity is fundamental to anticancer drug development. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of cytotoxic compounds is crucial for their development as therapeutic agents. Oxazole derivatives have been reported to interfere with various cellular processes, including microtubule dynamics and apoptosis.
General workflow for in vitro cytotoxicity testing of a novel compound.
Many oxazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Simplified intrinsic apoptosis signaling pathway induced by oxazole derivatives.
Concluding Remarks
The presented data underscores the potential of 2,4-dimethyl-oxazole derivatives as potent cytotoxic agents, with some analogues exhibiting significantly higher activity than the standard chemotherapeutic drug, Doxorubicin. While direct experimental data for 5-Bromo-2,4-dimethyl-oxazole is currently lacking, the structure-activity relationship of halogenated heterocyclic compounds often suggests that the introduction of a bromine atom can enhance cytotoxic activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of anticancer drug discovery.
Safety Operating Guide
Proper Disposal of 5-Bromo-2,4-dimethyl-oxazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 5-Bromo-2,4-dimethyl-oxazole, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Key Safety and Hazard Information
This compound is classified with the following hazards:
-
Combustible liquid: It can ignite on heating.
-
Harmful if swallowed: May cause harm if ingested.
-
Causes skin irritation: Can cause redness, itching, and inflammation upon skin contact.
-
Causes serious eye irritation: Can cause significant eye damage.
-
May cause respiratory irritation: Inhalation of vapors or dust may irritate the respiratory tract.[1]
Due to these hazards, this compound is considered a hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited and can lead to environmental contamination and regulatory penalties.
Summary of Key Data
| Property | Value | Source |
| CAS Number | 187399-73-1 | PubChem[1] |
| Molecular Formula | C5H6BrNO | PubChem[1] |
| Molecular Weight | 176.01 g/mol | PubChem[1] |
| GHS Hazard Codes | H227, H302, H315, H319, H335 | PubChem[1] |
| GHS Hazard Statements | Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | PubChem[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Avoid inhalation of vapors and direct contact with skin and eyes.
2. Waste Collection and Segregation:
-
Designate a specific, compatible container for this compound waste. The container should be made of a material that will not react with the chemical (e.g., glass or a compatible plastic).
-
The container must have a secure, leak-proof screw-on cap.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes can react dangerously.
-
Keep the waste container closed at all times, except when adding waste.
3. Labeling of Waste Containers:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound".
-
The CAS number: "187399-73-1".
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
The appropriate hazard pictograms (e.g., flame, exclamation mark).
-
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, secure satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from heat sources, sparks, and open flames.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
5. Arranging for Disposal:
-
Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.
-
Provide them with all necessary information about the waste stream as indicated on the hazardous waste label.
-
Follow all institutional procedures for waste pickup and documentation.
6. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly.
-
For larger spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If inhaled, move to fresh air. If breathing is difficult, seek medical attention.
-
If swallowed, rinse the mouth with water (do not induce vomiting) and seek immediate medical attention.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-2,4-dimethyl-oxazole
Essential Safety and Handling Guide for 5-Bromo-2,4-dimethyl-oxazole
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: combustible liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive personal protective equipment plan is mandatory. The required PPE is contingent on the nature of the operation being performed, categorized by risk level.
| Protection Level | Required Personal Protective Equipment | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, standard lab coat, nitrile gloves, and closed-toe shoes.[2][3][4] | For handling small quantities in a well-ventilated area or a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, and double-gloving with nitrile gloves.[3][4][5] | Recommended when heating, vortexing, sonicating, or transferring large volumes of the compound. |
| Emergency Situations (Spills or Releases) | Full-face respirator with organic vapor cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[3][6] | For responding to uncontrolled releases or significant spills of the compound. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and preventing contamination. The following step-by-step guidance outlines the procedural workflow for working with this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as specified in the table above for the intended operation.
-
Handling : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3][7] Use spark-proof tools and equipment where necessary, as the compound is a combustible liquid.[1]
-
Reaction : Set up all reaction apparatus within the fume hood. Continuously monitor reactions for any signs of unexpected changes.
-
Decontamination : Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Waste Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, such as gloves, absorbent pads, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[2][3] Do not mix with incompatible waste streams. |
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 5-Bromo-2,4-dimethyl-1,3-oxazole | C5H6BrNO | CID 53408105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
